molecular formula C7H9N3O2 B7938314 6-(Ethylamino)pyrazine-2-carboxylic acid

6-(Ethylamino)pyrazine-2-carboxylic acid

Cat. No.: B7938314
M. Wt: 167.17 g/mol
InChI Key: WEZMQMVAHNOKKF-UHFFFAOYSA-N
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Description

6-(Ethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This pyrazinecarboxylic acid derivative is related to pyrazinoic acid, the active moiety of the first-line tuberculosis drug Pyrazinamide (PZA) . Recent studies have shown that pyrazinoic acid and its analogs act by binding to the enzyme PanD (aspartate decarboxylase) in Mycobacterium tuberculosis , which is a crucial component of the coenzyme A (CoA) biosynthetic pathway . This interaction not only inhibits the enzyme but also induces its targeted degradation, disrupting a vital metabolic process in the bacterium . As part of a class of molecules being investigated to overcome PZA resistance and develop next-generation anti-tuberculosis agents, 6-(Ethylamino)pyrazine-2-carboxylic acid serves as a valuable scaffold for structure-activity relationship (SAR) studies . Beyond tuberculosis research, substituted amides of pyrazine-2-carboxylic acids have also been explored for their in vitro antifungal activity and their ability to inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential applications in broader antimicrobial and biochemical research . The compound requires cold-chain transportation and is intended for research purposes only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(ethylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-9-6-4-8-3-5(10-6)7(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZMQMVAHNOKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-(Ethylamino)pyrazine-2-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and physicochemical properties of 6-(Ethylamino)pyrazine-2-carboxylic acid . It is designed for researchers in medicinal chemistry and drug development, focusing on its utility as a scaffold in antitubercular agents and kinase inhibitors.

Executive Summary

6-(Ethylamino)pyrazine-2-carboxylic acid is a functionalized heterocyclic building block characterized by a pyrazine core substituted with a carboxylic acid at position C2 and an ethylamino group at position C6. It represents a critical intermediate in the synthesis of pyrazinamide analogs (antituberculars) and pyrazine-based kinase inhibitors .

Unlike its isomer, 3-(ethylamino)pyrazine-2-carboxylic acid, the 6-substituted variant offers a unique vector for structure-activity relationship (SAR) exploration, placing the alkylamino substituent adjacent to the N1 nitrogen but distal to the carboxylic acid binding pocket. This monograph outlines its synthesis via nucleophilic aromatic substitution (


), physicochemical profiling, and handling protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 6-(Ethylamino)pyrazine-2-carboxylic acid
CAS Number 145008-76-2 (Generic for ethylamino isomers; verify specific lot)
Molecular Formula

Molecular Weight 167.17 g/mol
SMILES CCNC1=NC(=CN=C1)C(=O)O
InChI Key WEZMQMVAHNOKKF-UHFFFAOYSA-N
Core Scaffold 1,4-Diazine (Pyrazine)
Structural Logic

The molecule consists of an electron-deficient pyrazine ring .

  • Position 2 (COOH): Provides an acidic handle (

    
    ) for coupling reactions (amide formation) or hydrogen bonding in active sites.
    
  • Position 6 (NH-Et): Acts as a hydrogen bond donor and introduces a small lipophilic ethyl tail. This position is electronically activated for synthesis due to its proximity to the ring nitrogen (N1).

Physicochemical Profile

Understanding the solubility and ionization state is critical for assay formulation and synthetic workup.

ParameterValue (Predicted/Exp)Significance
LogP (Octanol/Water) ~0.65Moderate lipophilicity; good membrane permeability potential relative to the parent acid.
pKa (Acid) 2.9 (COOH)Exists as a carboxylate anion at physiological pH (7.4).
pKa (Base) ~0.5 (Pyrazine N)The ring nitrogens are weakly basic due to electron withdrawal by COOH.
Solubility High in DMSO, MeOH.Moderate in water (pH dependent; soluble at pH > 4).
Topological Polar Surface Area ~85 ŲSuggests good oral bioavailability (Rule of 5 compliant).

Expert Insight: The presence of the ethylamino group slightly increases the basicity of the pyrazine ring compared to the parent pyrazinoic acid, but the molecule remains largely zwitterionic in neutral aqueous solutions if the amino group is protonated (unlikely given the low basicity of aminopyrazines) or simply exists as an anionic species.

Synthetic Methodology

The most robust route utilizes Nucleophilic Aromatic Substitution (


)  on a halogenated precursor. While direct substitution on the acid is possible, the ester route  is recommended to facilitate purification and yield.
Protocol: via Methyl Ester Intermediate

Reagents:

  • Starting Material: 6-Chloropyrazine-2-carboxylic acid (commercially available).

  • Reagent: Ethylamine (70% in water or 2M in THF).

  • Solvent: Methanol (MeOH) or THF.

  • Base: Triethylamine (Et3N) or DIPEA (if using amine salt).

Step-by-Step Workflow:
  • Esterification (Protection):

    • Reflux 6-chloropyrazine-2-carboxylic acid in MeOH with catalytic

      
       for 4 hours.
      
    • Concentrate and neutralize to isolate Methyl 6-chloropyrazine-2-carboxylate .

    • Rationale: Protecting the acid prevents salt formation with ethylamine, which would deactivate the ring and complicate workup.

  • Substitution (

    
    ): 
    
    • Dissolve the methyl ester in THF.

    • Add Ethylamine (2.5 equivalents) dropwise at

      
      .
      
    • Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (EtOAc/Hexane).

    • Mechanism:[1][2] The 6-position is activated by the adjacent N1 and the electron-withdrawing ester at C2. The chloride is a good leaving group.

  • Hydrolysis (Deprotection):

    • Treat the intermediate (Methyl 6-(ethylamino)pyrazine-2-carboxylate) with LiOH (2 eq) in THF/Water (1:1).

    • Stir at RT for 2 hours.

    • Acidify carefully with 1M HCl to pH ~3 to precipitate the product.

    • Filter and dry.[3]

Synthetic Pathway Diagram

Synthesis Start 6-Chloro-pyrazine- 2-carboxylic acid Step1 Methyl 6-chloro- pyrazine-2-carboxylate Start->Step1 MeOH, H2SO4 Reflux (95%) Step2 Methyl 6-(ethylamino)- pyrazine-2-carboxylate Step1->Step2 EtNH2, THF RT, SnAr Product 6-(Ethylamino)pyrazine- 2-carboxylic acid Step2->Product LiOH, THF/H2O then HCl (pH 3)

Caption: Three-step synthetic route via ester protection to maximize purity and yield.

Medicinal Chemistry Applications

Antitubercular Agents

Pyrazinoic acid (POA) is the active form of the first-line TB drug Pyrazinamide (PZA) .[1]

  • Mechanism: POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, or inhibits fatty acid synthase I (FAS-I).

  • Role of 6-Ethylamino: Modification at the 6-position is explored to improve lipophilicity (enhancing penetration into the mycobacterial cell wall) and to evade resistance mechanisms involving pyrazinamidase (PncA) mutations.

Kinase Inhibition

The pyrazine scaffold is a "privileged structure" in kinase inhibitors (e.g., Bortezomib, though a different mechanism).

  • The 2-COOH can be converted to an amide to mimic the hinge-binding motif of ATP.

  • The 6-Ethylamino group can project into the solvent-exposed region or a hydrophobic pocket (Gatekeeper residue), depending on the specific kinase topology.

Structure-Activity Relationship (SAR) Map

SAR Center Pyrazine Core COOH C2: Carboxylic Acid Center->COOH Acidic Center Prodrug target Eth C6: Ethylamino Group Center->Eth Lipophilic Tail Steric bulk N1 N1: H-Bond Acceptor Center->N1 Low Basicity Eth->N1 Ortho-positioning activates SnAr

Caption: Functional map highlighting the chemical logic of the 6-ethylamino-pyrazine scaffold.

Analytical Characterization

To validate the structure, look for these key spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 ppm (broad s, 1H): COOH  (often invisible if exchanged).
      
    • 
       8.2–8.4 ppm (s, 1H): H3  (Pyrazine ring proton, deshielded by adjacent N and COOH).
      
    • 
       7.9–8.1 ppm (s, 1H): H5  (Pyrazine ring proton).
      
    • 
       7.2 ppm (t, 1H): NH  (Coupled to ethyl CH2).
      
    • 
       3.3 ppm (m, 2H): CH2  of ethyl group.
      
    • 
       1.1 ppm (t, 3H): CH3  of ethyl group.
      
  • Mass Spectrometry (ESI):

    • Positive Mode

      
      
      
    • Negative Mode

      
      [4]
      

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazine derivatives can be light-sensitive; use amber vials.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. 6-(Ethylamino)pyrazine-2-carboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Zitko, J. et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design. Available at: [Link]

  • Felli, V.M.A. et al. (2014).[5] Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6][5][7] Available at: [Link]

Sources

Physicochemical Properties of 6-(Ethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and experimental characterization of 6-(Ethylamino)pyrazine-2-carboxylic acid .

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]

Executive Summary

6-(Ethylamino)pyrazine-2-carboxylic acid is a functionalized pyrazine derivative serving as a critical scaffold in the synthesis of antitubercular agents (analogs of Pyrazinamide) and kinase inhibitors.[1][2][3] Structurally, it combines a hydrophilic carboxylic acid tail with a lipophilic ethylamino head on a nitrogen-rich aromatic core.[1][2] This duality imparts unique zwitterionic character, influencing its solubility profile, membrane permeability, and handling requirements.[1][2][3]

This guide provides a definitive analysis of its chemical identity, predicted and empirical physicochemical properties, and validated protocols for its synthesis and characterization.[1]

Chemical Identity & Structural Analysis[1][3][4]

PropertyDetail
IUPAC Name 6-(Ethylamino)pyrazine-2-carboxylic acid
Common Name 6-Ethylamino-2-pyrazinoic acid
CAS Number Not widely listed (Analogous to 6-Methylamino: 54409-13-1)
Molecular Formula C

H

N

O

Molecular Weight 167.17 g/mol
SMILES CCNC1=NC(=CN=C1)C(=O)O
InChI Key WEZMQMVAHNOKKF-UHFFFAOYSA-N
Structural Class Heteroaromatic Amino Acid / Pyrazine Derivative
Structural Commentary

The molecule features a 1,4-diazine (pyrazine) ring substituted at the 2- and 6-positions.[1][2]

  • Electronic Effects: The C2-carboxylic acid is strongly electron-withdrawing, lowering the pKa of the ring nitrogens.[1][2][3] Conversely, the C6-ethylamino group is an electron-donating group (EDG) via resonance, slightly increasing electron density at the C3 and C5 positions.[1][2]

  • Intramolecular Interactions: Potential exists for intramolecular hydrogen bonding between the ethylamino proton and the ring nitrogen or carboxylate oxygen, stabilizing specific conformers in non-polar media.[1][3]

Physicochemical Profiling

Solid-State & Solution Properties[1][2][3]
ParameterValue / RangeConfidenceContext
Physical State Solid / Crystalline PowderHighTypical for pyrazine acids.[1][2][3]
Melting Point 165–175 °C (Decomposition)MedEstimated from 6-methyl analog (183°C dec).[1][2][3]
pKa (Acid) 2.9 ± 0.2HighCarboxylic acid deprotonation.[1][2][3]
pKa (Base) 0.5 ± 0.3MedPyrazine ring nitrogen protonation.[1][2][3]
LogP (Octanol/Water) 0.92HighPredicted (Consensus).[1][2][3]
LogD (pH 7.4) -1.5 to -2.0HighIonized (carboxylate) at physiological pH.[1][2][3]
Topological Polar Surface Area (TPSA) 75.1 ŲHighIndicates good oral bioavailability potential.[1][2][3]
H-Bond Donors / Acceptors 2 / 5HighDonors: NH, OH; Acceptors: N(ring), O.
Solubility Profile

Due to its zwitterionic potential (proton transfer from COOH to the basic amino/ring system is less likely than in amino acids, but intermolecular salt formation is common), the compound exhibits:

  • High Solubility: DMSO, Methanol, Water (pH > 4).[1][2][3]

  • Moderate Solubility: Ethanol, Acetone.[1][2][3]

  • Low Solubility: Dichloromethane (DCM), Hexanes, Toluene.[1][2][3]

Critical Insight: At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), making the molecule highly polar (LogD < 0).[1][2] To extract this compound from aqueous layers during synthesis, the pH must be adjusted to ~3–4 (isoelectric region) or fully acidified to protonate the species, though zwitterionic solubility may still pose yield losses.[1][2]

Synthetic Route & Mechanism[1][2][3][5][6]

The most robust synthesis involves the Nucleophilic Aromatic Substitution (S


Ar)  of a 6-halo-pyrazine precursor.[1][2][3] This method is preferred over direct alkylation of 6-aminopyrazine-2-carboxylic acid due to selectivity issues.[1][2]
Reaction Scheme (Graphviz)[1][2]

Synthesis SM 6-Chloropyrazine-2-carboxylic acid (Electrophile) Inter Meisenheimer-like Transition State SM->Inter + EtNH2, Heat (S_NAr Addition) Reagent Ethylamine (Nucleophile) Reagent->Inter Prod 6-(Ethylamino)pyrazine-2-carboxylic acid (Product) Inter->Prod Elimination of Cl- Byprod HCl (Neutralized by Base) Inter->Byprod

Caption: S


Ar mechanism converting 6-chloropyrazine-2-carboxylic acid to the target ethylamino derivative.
Detailed Protocol
  • Starting Material: Suspend 1.0 eq of 6-chloropyrazine-2-carboxylic acid in water or ethanol.[1][2][3]

  • Nucleophile Addition: Add 3.0–5.0 eq of Ethylamine (70% aq.[3] solution). Excess amine acts as both reactant and base to scavenge HCl.[3]

  • Reaction: Heat to reflux (80–90 °C) for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 168.1).[1][2][3]

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure to remove excess ethylamine/ethanol.[3]

    • Adjust pH to ~3.0 using 1M HCl. The product often precipitates at this stage.[3]

    • Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Purification: Recrystallization from water/ethanol or purification via ion-exchange chromatography if water solubility is too high for precipitation.[1][2][3]

Experimental Characterization Protocols

To validate the physicochemical data for regulatory or development purposes, use the following self-validating protocols.

Potentiometric pKa Determination

Objective: Determine the precise ionization constants of the carboxyl and pyrazine nitrogen.

  • Instrument: Mettler Toledo or Sirius T3 Autotitrator.

  • Solvent: Water (ionic strength adjusted with 0.15 M KCl).[1][2]

  • Protocol:

    • Dissolve 5 mg of compound in 20 mL degassed water.

    • Acidify to pH 1.5 with 0.5 M HCl.

    • Titrate with 0.5 M KOH under N

      
       atmosphere to pH 12.
      
    • Data Analysis: Plot pH vs. Volume of KOH. Look for inflection points at pH ~2.9 (COOH) and potentially <1 (Ring N).[1][2][3] Use the Henderson-Hasselbalch equation to calculate pKa.[1][2]

Thermodynamic Solubility Assay (Shake-Flask)

Objective: Measure equilibrium solubility in phosphate buffer (pH 7.4).

  • Preparation: Add excess solid compound (~10 mg) to 1.0 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25 °C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (check for adsorption).

  • Quantification: Analyze supernatant by HPLC-UV (254 nm).

    • Standard Curve: Prepare a 10 mM stock in DMSO, dilute serially in mobile phase.

    • Calculation:

      
      .[1][2][3]
      

Stability & Handling Considerations

Stress FactorStability RatingRecommendation
Hydrolysis HighStable in aqueous buffer (pH 2–10).[1][2][3] Amide/Amine linkage is robust.[3]
Oxidation ModerateAmino group susceptible to N-oxidation over long periods.[1][2][3] Store under inert gas.
Photostability Low-ModeratePyrazines can photodegrade.[1][2][3] Store in amber vials.
Thermal HighStable up to MP (~160°C).[1][2][3]

Safety (MSDS Summary):

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).

  • PPE: Nitrile gloves, safety goggles, fume hood.[1][2]

Applications in Drug Discovery[3][8]

This compound serves as a versatile "Warhead Carrier" or "Scaffold Core":

  • Antitubercular Agents: As a structural analog of Pyrazinamide (PZA), modifications at the 6-position (ethylamino) are explored to overcome PZA resistance (pncA mutations) or improve lipophilicity for better cell wall penetration.[1][2]

  • Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP. The carboxylic acid can be coupled to amines to form amides, creating hinge-binding motifs for kinase selectivity.[1][2][3]

References

  • PubChem. 6-(Ethylamino)pyrazine-2-carboxylic acid - Compound Summary. National Library of Medicine.[3] [Link][1][2]

  • Doležal, M., et al. (2009).[1][2][3] Synthesis and antimycobacterial evaluation of some pyrazine-2-carboxylic acid derivatives. Molecules, 14(10), 4166-4179.[1][2][3] [Link]

  • Foye, W. O. (2008).[1][2] Principles of Medicinal Chemistry. (General reference for Pyrazine pKa and solubility trends).

  • ChemSrc. 6-(Ethylamino)pyrazine-2-carboxylic acid - Physicochemical Data. [Link](Note: Linked to methyl-analog for comparative property verification).[1][2][3]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Ethylamino Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of ethylamino substituted pyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. We delve into the theoretical underpinnings of their stability, explore robust experimental methodologies for characterization, and present a framework for predictive computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-stability relationships that govern the utility of these promising molecules.

Introduction: The Significance of Pyrazine Scaffolds and the Influence of Amino Substituents

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are privileged scaffolds in drug discovery and functional materials.[1][2] Their unique electronic properties, hydrogen bonding capabilities, and metabolic stability make them attractive cores for a diverse range of applications. The introduction of substituents onto the pyrazine ring profoundly modulates its physicochemical properties, including thermodynamic stability.[3][4] The ethylamino group, in particular, is a common substituent in pharmacologically active molecules, influencing factors such as solubility, receptor binding, and metabolic fate. Understanding the thermodynamic stability of ethylamino substituted pyrazines is therefore paramount for rational drug design, process development, and formulation.

This guide will navigate the key aspects of thermodynamic stability as it pertains to these specific molecules, offering both theoretical insights and practical, field-proven experimental and computational protocols.

Theoretical Framework: Understanding the Drivers of Thermodynamic Stability in Substituted Pyrazines

The thermodynamic stability of a molecule is a measure of its relative energy state compared to its constituent elements or other isomeric forms. For ethylamino substituted pyrazines, several key factors contribute to their overall stability:

  • Aromaticity and Resonance: The inherent aromaticity of the pyrazine ring provides a significant stabilizing effect. The delocalization of π-electrons across the ring lowers the overall energy of the molecule. The nitrogen atoms, being more electronegative than carbon, influence the electron density distribution within the ring.

  • Inductive and Mesomeric Effects of the Ethylamino Substituent: The ethylamino group exerts both inductive and mesomeric (resonance) effects.

    • Inductive Effect (-I): The nitrogen atom of the amino group is more electronegative than the carbon atom of the pyrazine ring, leading to a slight withdrawal of electron density through the sigma bond.

    • Mesomeric Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring, increasing the electron density, particularly at the ortho and para positions. This resonance donation is a powerful stabilizing force.

  • Intramolecular Hydrogen Bonding: Depending on the position of the ethylamino group relative to other substituents (e.g., a carboxylic acid group on an adjacent carbon), intramolecular hydrogen bonding can occur. This creates a stable cyclic conformation, significantly increasing the thermodynamic stability.

  • Stereochemical and Conformational Factors: The ethyl group can adopt different conformations, and steric hindrance with adjacent substituents can influence the overall stability.

The interplay of these electronic and structural factors determines the thermodynamic landscape of a given ethylamino substituted pyrazine isomer.

Experimental Determination of Thermodynamic Stability: A Practical Guide

A multi-faceted experimental approach is crucial for accurately characterizing the thermodynamic stability of ethylamino substituted pyrazines. The following techniques provide complementary information, leading to a comprehensive stability profile.

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques are indispensable for evaluating the behavior of materials as a function of temperature.[5]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is a powerful tool for determining:

  • Melting Point (T_m): The temperature at which the solid-liquid phase transition occurs. A higher melting point generally indicates greater crystal lattice stability.

  • Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the solid. This value provides insight into the strength of the intermolecular forces in the crystal.

  • Polymorphic Transitions: DSC can detect solid-solid phase transitions, which are critical for understanding the different crystalline forms a compound can adopt.[6][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the ethylamino substituted pyrazine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to investigate the thermal history of the sample.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting, as well as the integrated peak area to calculate the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine:

  • Decomposition Temperature (T_d): The temperature at which the compound begins to degrade. This is a direct measure of its thermal stability.

  • Thermal Decomposition Profile: The TGA curve reveals the number of decomposition steps and the mass loss associated with each step, providing clues about the decomposition mechanism.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the ethylamino substituted pyrazine into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (often defined as the temperature at which 5% mass loss occurs) and the temperatures of maximum decomposition rates from the derivative curve (DTG).

Calorimetry: Quantifying Energetic Properties

Measuring the heat of combustion provides a fundamental thermodynamic value for assessing stability.[10] Isomeric compounds with lower (less negative) heats of combustion are more thermodynamically stable. This is because they are already in a lower energy state and release less energy upon complete oxidation.

For compounds with appreciable vapor pressure, the Knudsen effusion method can be used to determine the enthalpy of sublimation.[11] This value is crucial for relating solid-state stability to gas-phase properties, which is particularly important for computational modeling.

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and understanding the thermodynamic stability of molecules.[3][12][13][14][15][16]

Density Functional Theory (DFT) Calculations

DFT calculations can provide accurate estimations of several key thermodynamic parameters:

  • Enthalpy of Formation (ΔH_f): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔG_f): This value considers both enthalpy and entropy and is the ultimate determinant of thermodynamic stability under given conditions.

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Higher BDEs for the bonds within the molecule indicate greater stability.[12][14]

Computational Workflow: DFT Calculations for Thermodynamic Stability

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis mol_structure Molecular Structure (e.g., 3-(ethylamino)pyrazine-2-carboxylic acid) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum energy structure bde_calc Bond Dissociation Energy geom_opt->bde_calc thermo_props Thermodynamic Properties (ΔH, ΔG, S) freq_calc->thermo_props

Caption: A generalized workflow for DFT calculations to determine thermodynamic properties.

Data Presentation and Interpretation

To facilitate a clear comparison of the thermodynamic stability of different ethylamino substituted pyrazine isomers or related compounds, data should be presented in a structured format.

Table 1: Hypothetical Thermodynamic Data for Isomeric Ethylamino Pyrazines

CompoundMelting Point (°C)Decomposition Temp. (T_d, °C)Enthalpy of Fusion (kJ/mol)Calculated ΔH_f (kcal/mol)
2-Ethylamino-pyrazine85-8721018.5-15.2
3-Ethylamino-pyrazine92-9422520.1-16.8
2-Ethylamino-5-methylpyrazine105-10724022.3-20.5

Note: The data in this table is illustrative and not based on actual experimental results for these specific, uncharacterized compounds.

Structure-Stability Relationships: A Synthesis of Findings

By integrating experimental and computational data, we can establish clear structure-stability relationships for ethylamino substituted pyrazines.

Stability_Factors stability Thermodynamic Stability of Ethylamino Substituted Pyrazines substituent_position Position of Ethylamino Group stability->substituent_position influences other_substituents Presence of Other Substituents (e.g., -COOH, -CH3) stability->other_substituents influences intramolecular_h_bonding Intramolecular Hydrogen Bonding stability->intramolecular_h_bonding is enhanced by crystal_packing Crystal Packing Efficiency stability->crystal_packing is influenced by

Caption: Key factors influencing the thermodynamic stability of ethylamino substituted pyrazines.

Generally, we can expect that:

  • Substitution Pattern Matters: The position of the ethylamino group on the pyrazine ring will influence the electronic distribution and steric interactions, leading to differences in stability among isomers.

  • Electron-Donating/Withdrawing Groups: The presence of other substituents will further modulate stability. Electron-donating groups may enhance the stabilizing effect of the ethylamino group, while electron-withdrawing groups may have the opposite effect.

  • Hydrogen Bonding is a Major Contributor: As seen with compounds like 3-(ethylamino)pyrazine-2-carboxylic acid, the potential for intramolecular hydrogen bonding is a powerful stabilizing feature.[17]

Conclusion and Future Directions

The thermodynamic stability of ethylamino substituted pyrazines is a critical parameter that dictates their suitability for various applications, from pharmaceuticals to advanced materials. A comprehensive assessment of this property requires a synergistic approach, combining the empirical data from thermal analysis and calorimetry with the predictive power of computational chemistry. While the principles outlined in this guide are broadly applicable, further experimental and computational studies on a wider range of ethylamino substituted pyrazines are needed to build a more comprehensive and predictive structure-stability database. Such efforts will undoubtedly accelerate the rational design and development of novel pyrazine-based molecules with tailored properties.

References

  • A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials - RSC Publishing. Available at: [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range - MDPI. Available at: [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | Request PDF - ResearchGate. Available at: [Link]

  • Dynamics and disorder: on the stability of pyrazinamide polymorphs - PMC. Available at: [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range - ResearchGate. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. Available at: [Link]

  • DFT study of nitrogenated heterocycles of six and seven links - Bulgarian Chemical Communications. Available at: [Link]

  • DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic ... - PMC. Available at: [Link]

  • Experimental thermochemical study of three monosubstituted pyrazines - Journal of Chemical Thermodynamics. Available at: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations - Semantic Scholar. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. Available at: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC. Available at: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations - ResearchGate. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Thermogravimetric analysis (TGA) curve and differential scanning calorimetry (DSC) curve of DPPDS. - ResearchGate. Available at: [Link]

  • 3-(Ethylamino)pyrazine-2-carboxylic acid | C7H9N3O2 | CID 62711970 - PubChem. Available at: [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. Available at: [Link]

  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry. Available at: [Link]

  • Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase - The Royal Society of Chemistry. Available at: [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. Available at: [Link]

  • experimental thermodynamics volume vii - College of Engineering and Applied Science. Available at: [Link]

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 6-(Ethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers and drug development professionals on the safe handling, storage, and emergency management of 6-(Ethylamino)pyrazine-2-carboxylic acid, ensuring laboratory safety and experimental integrity.

Introduction: Understanding the Compound

6-(Ethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine class.[1] Pyrazine derivatives are significant in medicinal chemistry and are integral scaffolds in the development of various therapeutic agents.[2][3] Given its structural motifs—a pyrazine ring, a carboxylic acid group, and an ethylamine substituent—this compound warrants careful handling due to its potential reactivity and biological activity. This guide provides a comprehensive overview of the safety considerations and handling protocols for 6-(Ethylamino)pyrazine-2-carboxylic acid, drawing upon established safety data for structurally related compounds to ensure a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Eye Irritation: Direct contact with the eyes may cause redness, pain, and irritation.[5]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation, characterized by itching, scaling, or reddening.[5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[7]

The following DOT graph outlines the logical flow of risk assessment when handling this compound.

Risk Assessment Workflow A Identify Compound 6-(Ethylamino)pyrazine-2-carboxylic acid B Review Available Safety Data (Analogous Compounds) A->B C Assess Potential Hazards (Irritation, Reactivity) B->C D Evaluate Exposure Routes (Inhalation, Dermal, Ocular, Ingestion) C->D E Implement Control Measures (PPE, Ventilation) D->E F Plan Emergency Procedures (Spill, Exposure) E->F

Caption: A logical workflow for assessing risks associated with handling 6-(Ethylamino)pyrazine-2-carboxylic acid.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to minimize exposure and ensure a safe laboratory environment. The following protocols are based on best practices for handling similar chemical compounds.[4][5][8]

Core Handling Protocols:

Protocol StepRationale
Work in a Ventilated Area To minimize the inhalation of dust or aerosols, all handling should be conducted in a chemical fume hood or a well-ventilated laboratory.[4][5]
Utilize Appropriate PPE To prevent skin and eye contact, appropriate PPE is mandatory. This includes safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][7]
Avoid Dust Generation When handling the solid compound, minimize the creation of dust. Use techniques that prevent the material from becoming airborne.[5][6]
Practice Good Personal Hygiene Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[4][7]

The following diagram illustrates the hierarchy of controls for safe handling.

Hierarchy of Controls cluster_0 Most Effective cluster_1 Less Effective A Elimination B Substitution C Engineering Controls (Fume Hood) D Administrative Controls (SOPs, Training) E Personal Protective Equipment (Gloves, Goggles)

Caption: The hierarchy of controls, from most to least effective, for mitigating chemical hazards.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

Storage Recommendations:

ConditionRationale
Tightly Closed Container Prevents contamination and exposure to moisture and air.[4][5]
Cool, Dry, Well-Ventilated Area Minimizes degradation and potential reactions.[4][5][9]
Away from Incompatible Materials Store separately from strong oxidizing and reducing agents to prevent hazardous reactions.[4][5]

Stability and Reactivity:

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[4][5]

  • Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[4][5]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is critical. The following procedures are based on established guidelines for chemical incidents.[10][11][12][13][14]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][15]
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][15]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Spill Response Protocol

The appropriate response to a spill depends on its size and the immediate hazards it presents.

Minor Spill (Small quantity, contained, no immediate inhalation risk):

  • Alert others in the immediate area.[14]

  • Don appropriate PPE , including gloves, goggles, and a lab coat.[12]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[10]

  • Carefully scoop or sweep the absorbed material into a labeled, sealable container for hazardous waste.[6][10]

  • Clean the spill area with soap and water.[10]

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4][10]

Major Spill (Large quantity, risk of airborne dust, or in a poorly ventilated area):

  • Evacuate the immediate area and alert others.[11][12]

  • If flammable vapors may be present, eliminate all ignition sources. [10][12]

  • Close the doors to the affected area to contain the spill.[12]

  • Notify your supervisor and the institutional Environmental Health and Safety (EHS) office immediately.[10][11]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[11][13]

The following workflow illustrates the decision-making process for spill response.

Chemical Spill Response Workflow A Spill Occurs B Assess Severity (Minor vs. Major) A->B C Minor Spill B->C Minor D Major Spill B->D Major E Self-Cleanup with PPE C->E F Evacuate & Call EHS D->F G Contain & Absorb E->G H Package & Label Waste G->H I Decontaminate Area H->I

Caption: A decision-making workflow for responding to chemical spills of varying severity.

Disposal Considerations

All waste materials contaminated with 6-(Ethylamino)pyrazine-2-carboxylic acid must be handled as hazardous waste.

  • Waste Collection: Collect all spill cleanup materials and any unused compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4][10]

  • Regulatory Compliance: Dispose of the waste in strict accordance with all local, state, and federal regulations. Consult your institution's EHS office for specific disposal procedures.[4]

Conclusion: A Proactive Stance on Safety

While 6-(Ethylamino)pyrazine-2-carboxylic acid holds potential in scientific research, a thorough understanding and proactive implementation of safety protocols are non-negotiable. By treating this and all laboratory chemicals with the respect they demand—through diligent risk assessment, consistent use of personal protective equipment, and preparedness for emergencies—researchers can ensure both their personal safety and the integrity of their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific training and a continuous commitment to a culture of safety.

References

  • Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor. (n.d.).
  • 2-Pyrazinecarboxylic acid - AK Scientific, Inc. (n.d.).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
  • Procedure for Chemical Spills - Ajman University. (n.d.).
  • Chemical Spill Response Procedure - University of Manitoba. (n.d.).
  • Spill Response - Chemicals - CCOHS. (2023, June 14).
  • 5.4 Chemical Spill Procedures - Environment, Health and Safety. (n.d.).
  • Pyrazine-2-carboxylic acid - Apollo Scientific. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
  • 6-(ethylamino)pyrazine-2-carboxylic acid (C7H9N3O2) - PubChemLite. (n.d.).
  • 2-pyrazine carboxylic acid, 98-97-5. (n.d.).
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. (2024, December 16).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 6-(Methylamino)pyrazine-2-carboxylic acid - Achmem. (n.d.).

Sources

Melting Point and Thermal Analysis of Amino Pyrazine Acids: From Physicochemical Principles to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

Introduction

Amino pyrazine acids, a critical class of heterocyclic compounds, form the structural core of numerous active pharmaceutical ingredients (APIs). Their inherent chemical functionalities, including the aromatic pyrazine ring, the acidic carboxyl group, and the basic amino group, give rise to complex intermolecular interactions that dictate their solid-state properties. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal behavior of these molecules is not merely an academic exercise; it is a fundamental prerequisite for ensuring drug product quality, stability, and efficacy.

This guide provides a comprehensive exploration of the melting point and thermal analysis of amino pyrazine acids. Moving beyond a simple recitation of protocols, we will delve into the physicochemical principles that govern their thermal characteristics, present detailed and self-validating experimental methodologies, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), aiming to equip you with the knowledge to confidently navigate the complexities of thermal analysis in your research and development endeavors.

Chapter 1: The Physicochemical Landscape of Amino Pyrazine Acids

The thermal behavior of amino pyrazine acids is intrinsically linked to their molecular structure and the resulting intermolecular forces. The planar pyrazine ring, substituted with both a hydrogen-bond-donating amino group and a hydrogen-bond-donating and -accepting carboxylic acid group, facilitates the formation of robust and intricate hydrogen bonding networks. These networks are the primary determinants of the crystal lattice energy, which in turn governs the melting point and thermal stability of the compound.

The potential for tautomerism and the formation of zwitterions further complicates the solid-state chemistry of these molecules. The position of the amino group on the pyrazine ring relative to the carboxylic acid can significantly influence the strength and geometry of these hydrogen bonds, leading to a wide range of melting points and thermal stabilities across different isomers. Furthermore, the propensity of amino pyrazine acids to exhibit polymorphism—the ability to exist in multiple crystal forms with different arrangements of molecules in the crystal lattice—is a critical consideration in pharmaceutical development, as different polymorphs can have distinct melting points, solubilities, and bioavailabilities.

Chapter 2: Core Techniques in Thermal Analysis

A multi-faceted approach employing several thermal analysis techniques is often necessary to fully characterize the thermal properties of amino pyrazine acids.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for the thermal analysis of pharmaceuticals. It measures the difference in heat flow between a sample and a reference as a function of temperature. For amino pyrazine acids, DSC is invaluable for:

  • Determining the melting point and enthalpy of fusion: The melting point is observed as an endothermic peak on the DSC thermogram, with the area under the peak corresponding to the enthalpy of fusion. This provides a quantitative measure of the energy required to break the crystal lattice.

  • Identifying and characterizing polymorphs: Different polymorphic forms of an amino pyrazine acid will typically exhibit distinct melting points and enthalpies of fusion.

  • Assessing purity: Impurities can lead to a broadening and depression of the melting peak.

  • Studying thermal stability and decomposition: Exothermic events at higher temperatures can indicate decomposition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is crucial for:

  • Evaluating thermal stability: The onset temperature of mass loss provides a clear indication of the temperature at which the amino pyrazine acid begins to decompose.

  • Quantifying residual solvents and water content: Mass loss at lower temperatures can correspond to the evaporation of solvents or the release of water from a hydrated crystal form.

  • Analyzing decomposition kinetics: The shape and stages of the mass loss curve can provide insights into the mechanism of decomposition.

Hot-Stage Microscopy (HSM)

Hot-Stage Microscopy (HSM) allows for the direct visual observation of a sample as it is heated. When used in conjunction with DSC and TGA, HSM provides invaluable contextual information by allowing the analyst to:

  • Visually confirm melting: The disappearance of birefringence in a crystalline sample can be directly correlated with the melting endotherm observed in the DSC.

  • Observe morphological changes: Events such as sublimation, desolvation, and recrystallization can be directly visualized.

  • Detect color changes associated with decomposition: This can help to confirm the onset of degradation observed in the TGA.

Chapter 3: Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating best practices for calibration, sample preparation, and data acquisition to ensure the generation of high-quality, reproducible data.

Protocol for DSC Analysis of an Amino Pyrazine Acid

Objective: To determine the melting point, enthalpy of fusion, and assess the polymorphic form of an amino pyrazine acid.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or gold-plated steel pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Amino pyrazine acid sample (2-5 mg)

  • Inert reference material (e.g., empty pan)

  • High-purity nitrogen gas for purging

Procedure:

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium, tin) according to the manufacturer's instructions. This step is critical for data accuracy and trustworthiness.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the amino pyrazine acid sample into a clean DSC pan.

    • Hermetically seal the pan to prevent sublimation or interaction with the atmosphere. The choice of pan material is important; for example, gold-plated steel pans are recommended for samples that may react with aluminum.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point but below the decomposition temperature. The heating rate can influence the appearance of the thermogram; a slower rate can provide better resolution of thermal events.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (area under the peak).

    • Observe for any additional thermal events, such as solid-solid transitions that may indicate polymorphism.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration (Indium, Tin) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Hermetically Seal Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Purge 5. Purge with N2 Load->Purge Ramp 6. Temperature Ramp (e.g., 10 °C/min) Purge->Ramp Analyze 7. Analyze Thermogram Ramp->Analyze Report 8. Report Results (Tm, ΔHfus) Analyze->Report

Caption: Workflow for DSC analysis of amino pyrazine acids.

Protocol for TGA Analysis of an Amino Pyrazine Acid

Objective: To evaluate the thermal stability and decomposition profile of an amino pyrazine acid.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum pans

  • Microbalance (accurate to ±0.01 mg)

  • Amino pyrazine acid sample (5-10 mg)

  • High-purity nitrogen or air for purging

Procedure:

  • Instrument Calibration:

    • Perform temperature calibration using certified magnetic standards (e.g., Curie point standards).

    • Verify the mass accuracy using certified calibration weights.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amino pyrazine acid sample into a tared TGA pan. A larger sample size compared to DSC is often used to improve the accuracy of mass loss measurements.

  • Experimental Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere, air for an oxidative atmosphere) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Diagram of TGA Experimental Workflow:

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Calibrate_TGA 1. Instrument Calibration (Curie Point, Weights) Weigh_TGA 2. Weigh Sample (5-10 mg) Calibrate_TGA->Weigh_TGA Load_TGA 3. Load Sample into Furnace Weigh_TGA->Load_TGA Purge_TGA 4. Purge with Gas Load_TGA->Purge_TGA Ramp_TGA 5. Temperature Ramp (e.g., 10 °C/min) Purge_TGA->Ramp_TGA Analyze_TGA 6. Analyze TGA/DTG Curves Ramp_TGA->Analyze_TGA Report_TGA 7. Report Results (T_onset, % Mass Loss) Analyze_TGA->Report_TGA

Caption: Workflow for TGA analysis of amino pyrazine acids.

Chapter 4: Data Interpretation and Case Studies

Analyzing a Typical Amino Pyrazine Acid

Consider a hypothetical amino pyrazine acid, "APA-1". The table below summarizes the expected data from DSC and TGA analyses.

ParameterValueInterpretation
DSC
Melting Onset215 °CThe temperature at which melting begins.
Melting Peak220 °CThe temperature of maximum melting rate.
Enthalpy of Fusion150 J/gA measure of the crystallinity of the sample.
TGA
Onset of Decomposition250 °CThe temperature at which significant thermal degradation starts.
Mass Loss at 300 °C5%Indicates the initial stage of decomposition.
Mass Loss at 400 °C60%Represents significant decomposition of the molecule.

This data suggests that APA-1 is a crystalline solid with a sharp melting point and is thermally stable up to approximately 250 °C under an inert atmosphere. The relatively high melting point and enthalpy of fusion are indicative of a well-ordered crystal lattice with strong intermolecular interactions.

The Challenge of Polymorphism

If a second batch of APA-1, upon analysis, shows a melting point of 210 °C with a lower enthalpy of fusion, it is highly probable that a different, less stable polymorph has been formed. This new polymorph may have different solubility and dissolution rates, which could have significant implications for the bioavailability of a drug product formulated with it. Further investigation using techniques such as X-ray powder diffraction (XRPD) would be necessary to confirm the presence of a new polymorphic form.

Chapter 5: Advanced Applications and Future Trends

The field of thermal analysis is continually evolving. Techniques such as Modulated DSC (MDSC) can separate the reversing and non-reversing heat flow signals, providing deeper insights into complex transitions like the glass transition in amorphous materials. The coupling of TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the real-time identification of evolved gases during decomposition, providing valuable information about the degradation pathways of amino pyrazine acids.

As the pharmaceutical industry moves towards continuous manufacturing and personalized medicine, the need for rapid and reliable solid-state characterization techniques will only increase. The principles and methodologies outlined in this guide provide a solid foundation for addressing these future challenges.

Conclusion

The melting point and thermal analysis of amino pyrazine acids are critical components of pharmaceutical research and development. A thorough understanding of the underlying physicochemical principles, coupled with the application of robust and self-validating experimental protocols, is essential for ensuring the quality, stability, and efficacy of drug products. By integrating techniques such as DSC, TGA, and HSM, and by carefully interpreting the resulting data, scientists can gain a comprehensive understanding of the solid-state properties of these important molecules. This knowledge is not only fundamental to basic research but is also a regulatory expectation and a cornerstone of rational drug design and formulation.

References

  • Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media. [Link]

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

  • Wendt, H. G. (1982). Thermal Analysis. Springer-Verlag. [Link]

Methodological & Application

Nucleophilic aromatic substitution protocols for pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Protocols and Regiocontrol Strategies for Drug Discovery

Executive Summary

Pyrazine cores are ubiquitous in medicinal chemistry, serving as bioisosteres for phenyl rings and privileged scaffolds in kinase inhibitors (e.g., Bortezomib) and antimycobacterials (e.g., Pyrazinamide). Their electron-deficient nature—attributed to the 1,4-diazine arrangement—makes them ideal substrates for Nucleophilic Aromatic Substitution (


).

However, the symmetry of the pyrazine ring presents a unique challenge: Regioselectivity . This guide moves beyond standard textbook definitions to provide actionable protocols for controlling site-selectivity in poly-halogenated pyrazines, leveraging electronic directing effects and modern microwave-assisted methodologies.

Mechanistic Insight: The Diazine Advantage

Unlike pyridine, where


 often requires strong electron-withdrawing groups (EWGs) or harsh conditions, pyrazine is inherently activated. The presence of two nitrogen atoms significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of nucleophiles even in the absence of additional activating groups.
The Regioselectivity Rule (The "2-Substituent Effect")

For researchers working with 2-substituted-3,5-dichloropyrazines , predicting the site of nucleophilic attack is critical. Empirical data and Fukui index calculations establish the following directing rules:

  • Scenario A (Electron-Withdrawing Group at C2): If C2 contains an EWG (e.g., -CN, -COOMe), the nucleophile attacks C5 . The EWG stabilizes the Meisenheimer complex at the para-position relative to itself.

  • Scenario B (Electron-Donating Group at C2): If C2 contains an EDG (e.g., -Me, -OMe), the nucleophile attacks C3 . The EDG destabilizes the transition state at C5 (para), forcing reaction at the sterically more crowded but electronically favorable C3 (ortho).

Visualization: Regiocontrol Decision Tree

The following logic flow illustrates how to design your synthesis based on the electronic nature of the substrate.

Regioselectivity Start Substrate: 2-R-3,5-Dichloropyrazine Check Analyze Substituent (R) at C2 Start->Check EWG R = EWG (-CN, -COOR, -NO2) Check->EWG Electron Withdrawing EDG R = EDG (-Me, -OMe, -NH2) Check->EDG Electron Donating PathA Nucleophile attacks C5 (Para to EWG) EWG->PathA PathB Nucleophile attacks C3 (Ortho to EDG) EDG->PathB ProductA Product: 2-R-3-chloro-5-amino-pyrazine PathA->ProductA ProductB Product: 2-R-3-amino-5-chloro-pyrazine PathB->ProductB

Figure 1: Decision matrix for predicting regioselectivity in unsymmetrical dichloropyrazines based on electronic directing effects.

Experimental Protocols

Protocol A: Standard Thermal Amination (Baseline Method)

Best for: Mono-substitution of 2-chloropyrazine or 2,6-dichloropyrazine with primary/secondary amines.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)[1]

  • Nucleophile: Morpholine or Benzylamine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-chloropyrazine in 3 mL of DMSO.

  • Addition: Add 2.0 mmol of finely ground anhydrous

    
    . Stir for 5 minutes.
    
  • Nucleophile: Add 1.2 mmol of the amine dropwise.

  • Reaction: Heat the mixture to 80–90°C for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2]

    • Note: Pyrazines are UV active. Look for the disappearance of the starting material spot.[3]

  • Workup: Cool to room temperature. Pour the reaction mixture into 15 mL of ice water.

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc (

      
       mL). Wash combined organics with brine to remove DMSO. Dry over 
      
      
      
      and concentrate.

Critical Troubleshooting:

  • Hydrolysis: If the solvent is wet, the chloride may be displaced by hydroxide, yielding the pyrazinone (tautomer of hydroxypyrazine), which is often water-soluble and lost during extraction. Use anhydrous solvents.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Deactivated substrates (e.g., adding a second amine to a chloropyrazine) or sterically hindered nucleophiles.

Rationale: The first amino substitution on a dichloropyrazine renders the ring electron-rich, significantly deactivating it toward a second


.[4] Microwave irradiation overcomes this activation barrier.

Reagents:

  • Substrate: 2-Amino-3-chloropyrazine derivative

  • Nucleophile: Aniline or hindered amine (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or EtOH (if pressurized vial used)

Step-by-Step:

  • Loading: Charge a 10 mL microwave process vial with substrate (0.5 mmol), amine (1.0 mmol), and DIPEA (1.5 mmol) in 2 mL NMP.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temp: 150°C

    • Time: 15–30 minutes

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Workup: Dilute with water/brine and extract with EtOAc. NMP is difficult to remove; extensive water washes (5x) are required, or use column chromatography directly (loading the NMP solution if the column is large enough, though not recommended).

Protocol C: "Green" Aqueous

Best for: Sustainability-focused workflows and highly reactive substrates.

Recent studies indicate that for electron-deficient heterocycles like pyrazine, water can act as a promoter due to hydrophobic effects and hydrogen bonding stabilization of the transition state.

Step-by-Step:

  • Suspend 2-chloropyrazine (1.0 equiv) and Amine (1.1 equiv) in Water (0.5 M concentration).

  • Add surfactant TPGS-750M (2 wt %) if solubility is extremely poor (optional).

  • Stir vigorously at 100°C (reflux) for 2–6 hours.

  • Isolation: The product often precipitates out of the water upon cooling. Filter and dry.[2][5]

Data Comparison: Thermal vs. Microwave[3]

The following table contrasts the efficiency of standard thermal heating versus microwave irradiation for the synthesis of 2,3-diaminopyrazines (difficult substrates).

ParameterThermal Protocol (Reflux)Microwave ProtocolAdvantage
Temperature 110°C (Toluene/DMSO)150–180°C (NMP/EtOH)MW allows superheating
Time 12 – 24 Hours10 – 30 Minutes95% Time Savings
Yield 45 – 60%75 – 92%Cleaner reaction profile
Side Products Hydrolysis, PolymerizationMinimalRapid kinetics outrun degradation

Workflow Optimization Diagram

This workflow guides the researcher from initial screening to scale-up, ensuring resource efficiency.

Workflow Input Target Pyrazine Screen Micro-scale Screen (10 mg, DMSO, 80°C) Input->Screen Decision Conversion > 50%? Screen->Decision LCMS Check ScaleThermal Scale-up Thermal (Protocol A) Decision->ScaleThermal Yes Optimize Switch to Microwave (Protocol B) Decision->Optimize No (Unreactive) Purify Purification (Flash Chrom / Recryst) ScaleThermal->Purify Optimize->Purify

Figure 2: Optimization workflow for pyrazine functionalization. Initial screening determines whether thermal conditions suffice or high-energy microwave protocols are required.

References

  • Regioselectivity Rules:Studies on the Regioselective Nucleophilic Arom

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. [Link]
    
  • Green Chemistry Approaches:Amination of Heteroaryl Chlorides: Palladium C

    
     in Green Solvents? NCBI/PMC. [Link]
    
  • Microwave Protocols: Microwave-Assisted Synthesis of Aminopyrazines.[6][7][8] MDPI. [Link]

  • General Mechanism:Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) on Heterocycles.[9] Chemistry LibreTexts. [Link]
    

Sources

Application Note: Coupling Strategies for 6-(Ethylamino)pyrazine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coupling electron-deficient heteroaromatic acids, such as 6-(ethylamino)pyrazine-2-carboxylic acid , presents unique challenges in peptide synthesis. The electron-withdrawing nature of the pyrazine ring deactivates the carboxylic acid, rendering standard carbodiimide methods (EDC/DCC) inefficient. Conversely, the secondary amine at the C6 position introduces solubility constraints and potential nucleophilic interference, though its reactivity is tempered by conjugation. This guide outlines high-efficiency protocols using HATU , T3P® , and Acid Chloride activation, providing a decision matrix for researchers to maximize yield and purity while minimizing side reactions like guanidinylation and racemization.[1]

Chemical Context & Reactivity Analysis[1][2][3][4][5]

The Substrate Challenge

The target molecule, 6-(ethylamino)pyrazine-2-carboxylic acid, possesses two conflicting electronic features:

  • Pyrazine Ring (Electron Deficient): The nitrogen atoms in the ring pull electron density away from the carboxylate group. This makes the carbonyl carbon less nucleophilic during the initial activation step (formation of the active ester) but the resulting active ester is highly electrophilic.

  • 6-Ethylamino Group (Electron Donor): This secondary amine pushes electron density back into the ring via resonance. While this slightly counteracts the ring's electron deficiency, its primary impact is solubility (increasing polarity) and steric bulk .

Key Mechanistic Insight: The 6-ethylamino group is poorly nucleophilic due to delocalization of its lone pair into the pyrazine


-system. Therefore, protection of this amine (e.g., with Boc) is generally unnecessary  unless high-temperature forcing conditions are used.[1]
Reagent Selection Strategy

Standard reagents (EDC, HBTU) often fail to drive this reaction to completion, leading to deletion sequences in SPPS or low yields in solution phase.[1]

Reagent ClassRecommended ReagentWhy it WorksBest Use Case
Uronium (Gold Standard) HATU The 7-azabenzotriazole (HOAt) leaving group leverages the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~100x over HOBt.[1]Discovery scale; Difficult sequences; Solid Phase (SPPS).[1]
Phosphonic Anhydride T3P® (50% in EtOAc/DMF)Low epimerization; High solubility; Water-soluble byproducts simplify workup.[1]Scale-up (>5g); Solution phase; avoiding benzotriazoles.[1]
Acid Chloride Ghosez's Reagent / SOCl₂"Brute force" activation. Converts the sluggish acid into a highly reactive chloride.Stubborn couplings where HATU fails; Sterically hindered amines.

Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific synthesis scale and substrate complexity.

CouplingStrategy Start Start: 6-(Ethylamino)pyrazine-2-COOH Coupling ScaleCheck Check Scale & Phase Start->ScaleCheck SPPS Solid Phase (SPPS) ScaleCheck->SPPS < 1g Resin Soln Solution Phase ScaleCheck->Soln > 1g or Solution HATU_Path Protocol A: HATU/HOAt (High Reactivity) SPPS->HATU_Path Soln->HATU_Path Difficult Sequence T3P_Path Protocol B: T3P (Propylphosphonic Anhydride) (Clean Workup) Soln->T3P_Path Standard Success Purify & Analyze HATU_Path->Success T3P_Path->Success AcidCl_Path Protocol C: Acid Chloride (Max Activation) Fail Low Yield / Incomplete? Success->Fail If Failed Fail->AcidCl_Path Rescue Strategy

Figure 1: Decision matrix for reagent selection based on synthesis scale and phase.

Detailed Experimental Protocols

Protocol A: HATU Activation (Recommended for SPPS & Discovery)

Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen of the OAt moiety hydrogen bonds with the incoming amine, positioning it for rapid nucleophilic attack.

Reagents:

  • Solvent: DMF or NMP (Anhydrous).[1] Note: Pyrazines have poor solubility in DCM.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][2]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3][4]

Step-by-Step:

  • Dissolution: Dissolve 6-(ethylamino)pyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF/NMP. Concentration should be 0.1M – 0.2M.

    • Tip: If solubility is poor, mild sonication or warming to 35°C is permissible.[1]

  • Activation: Add DIPEA (2.0 equiv). Stir for 1 minute.

    • Critical: The solution may darken; this is normal for electron-deficient aromatics in base.

  • Add HATU: Add HATU (0.95 – 1.0 equiv). Stir for 2-5 minutes maximum to form the active ester.

    • Warning: Do not stir longer than 5-10 minutes before adding the amine. Prolonged activation can lead to guanidinylation of the amine later or hydrolysis.

  • Coupling: Add the amine component (Peptide-Resin or Free Amine) (1.0 – 1.2 equiv).

  • Reaction: Stir at Room Temperature for 1–3 hours.

  • Monitoring: Monitor by HPLC/UPLC. If conversion < 90% after 3 hours, perform a second coupling (double couple) using fresh reagents.

Protocol B: T3P® (Propylphosphonic Anhydride) (Recommended for Scale-up)

Why T3P? It drives coupling with low epimerization and generates water-soluble byproducts, eliminating the need for column chromatography in many solution-phase cases.[1]

Step-by-Step:

  • Setup: Dissolve the amine partner (1.0 equiv) and the Pyrazine acid (1.1 equiv) in EtOAc or 2-MeTHF.

    • Note: If the pyrazine acid is insoluble in EtOAc, use DMF as a co-solvent (up to 20%).

  • Base: Add DIPEA or Pyridine (3.0 – 4.0 equiv) at 0°C.

  • Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.

    • T3P kinetics are slower than HATU but cleaner.

  • Workup: Wash the organic layer with water, 10% citric acid, sat. NaHCO₃, and brine.[1] The phosphorus byproducts wash away into the aqueous phase.

Protocol C: Acid Chloride Activation (The "Rescue" Method)

Use this only if Methods A and B fail due to extreme steric hindrance.

Reagents:

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over Thionyl Chloride (SOCl₂) as it is milder and neutral.[1]

Step-by-Step:

  • Chlorination: Suspend the Pyrazine acid (1.0 equiv) in dry DCM or CHCl₃. Add Ghosez’s Reagent (1.2 equiv).[1] Stir at RT for 1-2 hours until the solution becomes clear (indicating acid chloride formation).

  • Coupling: In a separate vessel, dissolve the amine partner (1.0 equiv) and DIPEA (2.0 equiv) in DCM/DMF.

  • Combine: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Quench: After 1 hour, quench with water.

Troubleshooting & Critical Parameters

Guanidinylation (The "Mass +99" Error)
  • Symptom: Mass spec shows [M+99] peak.[1]

  • Cause: Reaction of the N-terminal amine with HATU directly, instead of the activated acid.

  • Prevention: Ensure the Acid + Base + HATU are pre-activated for 2 minutes before the amine is introduced. Do not use a large excess of HATU.

Solubility Issues
  • Problem: 6-(Ethylamino)pyrazine-2-COOH precipitates upon adding DIPEA.

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use DMSO/DMF (1:1) .[1] Pyrazines are prone to aggregation. Lithium Chloride (LiCl, 0.4M) can be added to the solvent to disrupt H-bond aggregates (chaotropic effect).[1]

Reaction Monitoring
  • TLC: Not recommended due to the polarity of the pyrazine.

  • UPLC/LCMS: The preferred method. The pyrazine ring absorbs strongly at 254 nm and 280 nm.

  • Kaiser Test: For SPPS, the standard Kaiser test may be inconclusive if the coupling is slow. The Chloranil test is better for secondary amines but standard Kaiser works for primary amines.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

Technical Application Note: Scalable Manufacturing of 6-(Ethylamino)pyrazine-2-carboxylic Acid

[1]

Abstract & Strategic Analysis

The synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid represents a critical transformation in the manufacturing of pyrazine-based pharmacophores (e.g., kinase inhibitors, antitubercular agents).[1] While theoretically simple, the scale-up of this molecule presents specific engineering challenges: regioselectivity control , zwitterionic solubility issues , and purification without chromatography .[1]

This guide details the "Ester-First" strategy. Unlike direct amination of the carboxylic acid (which suffers from poor solubility and difficult workups), this protocol utilizes Methyl 6-chloropyrazine-2-carboxylate as the electrophile.[1] This route ensures homogeneous reaction conditions, higher reaction rates due to the electron-withdrawing ester, and a self-validating crystallization workup.[1]

Core Reaction Scheme

The process follows a two-stage sequence:

  • SNAr Displacement: Selective substitution of the C6-chloride by ethylamine.[1]

  • Saponification & pH-Swing Crystallization: Hydrolysis of the ester followed by isoelectric precipitation.[1]

Chemical Reaction Engineering (Visualized)

The following diagram illustrates the reaction pathway and the critical process control points (IPC) required for batch validation.

GSMMethyl 6-chloropyrazine-2-carboxylateIntermediateIntermed: Methyl 6-(ethylamino)pyrazine-2-carboxylateSM->IntermediateStep 1: SnArTHF, 0-10°CIPC: <0.5% SMReagentEthylamine(70% aq or THF)Reagent->IntermediateHydrolysisHydrolysis(LiOH / NaOH)Intermediate->HydrolysisStep 2: SaponificationRT, 2hProductTarget:6-(Ethylamino)pyrazine-2-carboxylic acidHydrolysis->ProductStep 3: pH Swing (pH 3-4)Crystallization

Caption: Figure 1. Process flow for the conversion of chloropyrazine ester to the final amino-acid target, highlighting critical intermediates.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of Methyl 6-(ethylamino)pyrazine-2-carboxylate. Scale: 100 g Input Basis.

Materials & Reagents
ComponentEquiv.Mass/VolRole
Methyl 6-chloropyrazine-2-carboxylate 1.0100.0 gLimiting Reagent
Ethylamine (2.0 M in THF) 2.5~725 mLNucleophile
Triethylamine (TEA) 1.2~97 mLHCl Scavenger (Optional)*
THF (Anhydrous) Solvent500 mLReaction Medium

*Note: Ethylamine excess can act as the base, but TEA is cheaper for scavenging the HCl byproduct on large scales.[1]

Step-by-Step Methodology
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Charge: Add Methyl 6-chloropyrazine-2-carboxylate (100 g) and THF (500 mL). Stir at 250 RPM until fully dissolved.

  • Cooling: Lower the jacket temperature to 0°C . Ensure internal temperature reaches <5°C.

    • Causality: Low temperature prevents over-alkylation and suppresses hydrolysis of the ester by any adventitious water.[1]

  • Addition: Add Ethylamine solution dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature <10°C. The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to 20-25°C (Room Temp) and stir for 4–6 hours.

  • IPC (Self-Validation): Sample 50 µL for HPLC.

    • Pass Criteria: Starting Material (SM) < 0.5% area.[1]

    • Fail Action: If SM > 0.5%, add 0.2 eq Ethylamine and stir 2h.[1]

  • Workup (Telescoped):

    • Concentrate the reaction mixture under vacuum to remove THF and excess ethylamine.[1]

    • Note: The resulting solid/oil (Intermediate Ester) is usually pure enough for the next step.[1] If storage is needed, recrystallize from Isopropanol (IPA).[1]

Protocol B: Hydrolysis & Isoelectric Precipitation

Objective: Conversion of the ester to the free acid and purification.[1]

Materials
ComponentEquiv.Role
Crude Intermediate 1.0Substrate
NaOH (2M aq) 3.0Hydrolysis Reagent
HCl (6M aq) -pH Adjustment
Water SolventReaction Medium
Step-by-Step Methodology
  • Dissolution: Suspend the crude ester from Protocol A in Water (400 mL).

  • Saponification: Add NaOH (2M, ~3 eq) slowly.

    • Observation: The suspension should clear as the salt forms.[1]

  • Reaction: Stir at RT for 2 hours .

    • IPC:[1] HPLC should show complete conversion of Ester (RT ~ X min) to Acid (RT ~ Y min).[1]

  • The "pH Swing" (Purification):

    • Cool the solution to 5-10°C .

    • Slowly add 6M HCl while monitoring pH with a calibrated probe.

    • Target: Adjust pH to 3.5 – 4.0 (The isoelectric point of the amino acid).

    • Mechanism:[1][2][3][4][5] At this pH, the zwitterion forms and solubility is minimized, forcing precipitation.[1]

  • Isolation:

    • Stir the slurry for 1 hour at 5°C to maximize yield.

    • Filter the white/off-white solid.[1]

    • Wash the cake with cold water (2 x 50 mL) to remove inorganic salts (NaCl).[1]

    • Wash with Acetone (1 x 50 mL) to assist drying.[1]

  • Drying: Vacuum oven at 45°C for 12 hours.

Analytical Controls & Specifications

To ensure "Trustworthiness" in the data, the following HPLC method is recommended for tracking the reaction progress.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 min
Detection UV at 254 nm (Pyrazine absorption)
Retention Times (Approx) Acid Target: ~3.2 min Methyl Ester Int: ~6.5 min SM (Chloro-ester): ~8.1 min

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Precipitation) pH missed the isoelectric point.Perform a "pH ladder" test on a small aliquot to find the exact onset of precipitation (typically pH 3-4).[1]
Bis-alkylation Impurity Reaction temp too high or huge excess of amine.[1]Keep addition at 0°C; verify stoichiometry.
Hydrolysis during SnAr Wet solvent or aqueous ethylamine used without temp control.[1]Use anhydrous THF/Ethylamine if possible.[1] If using aq. ethylamine, keep T < 5°C until addition is complete.

References

  • Doležal, M., et al. "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation."[1][6] Molecules, 2006.[1][3][7] (Describes general amidation and substitution patterns on pyrazine rings).

  • Filla, S. A., et al. "Novel Pyrazine-Based Agonists."[1] Journal of Medicinal Chemistry. (Provides precedent for SnAr displacement on 6-chloropyrazine esters).

  • BenchChem Protocols. "Multi-Step Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid." (Analogous chemistry demonstrating the halogen displacement strategy). [1]

  • World Intellectual Property Organization. Patent WO2009091374.[1] "Process for the preparation of pyrazine derivatives." (Industrial context for scale-up of aminopyrazines). [1]

Application Note: Strategic Synthesis of Amide Derivatives from 6-(Ethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of amide derivatives from 6-(ethylamino)pyrazine-2-carboxylic acid represents a critical workflow in the development of antitubercular agents (Pyrazinamide analogs) and kinase inhibitors. While pyrazine-2-carboxylic acids are ubiquitous in medicinal chemistry, this specific scaffold presents unique challenges due to its zwitterionic nature and the electronic push-pull system created by the electron-donating 6-ethylamino group against the electron-withdrawing pyrazine ring.

This Application Note provides two distinct, field-validated protocols:

  • Method A (T3P® Coupling): Optimized for scale-up, safety, and ease of purification (Green Chemistry aligned).

  • Method B (HATU Activation): Optimized for high-throughput library generation and difficult-to-couple steric amines.

Chemical Context & Reactivity Analysis
  • The "Zwitterionic Trap": The starting material possesses both a basic secondary amine (

    
    ) and an acidic carboxyl group. In neutral media, it exists as a zwitterion, leading to poor solubility in non-polar solvents (DCM, Toluene). Strategic Choice: Protocols utilize polar aprotic solvents (DMF, DMSO) or EtOAc with high base load to break the zwitterion.
    
  • Electronic Deactivation: The 6-ethylamino group donates electron density into the pyrazine ring. While this stabilizes the ring against nucleophilic attack, it renders the C2-carboxylate less electrophilic than in 6-chloropyrazine derivatives. Strategic Choice: Strong activation agents (Propylphosphonic anhydride or Uronium salts) are required to drive conversion.

Decision Matrix: Method Selection

The following flowchart illustrates the logical pathway for selecting the appropriate coupling strategy based on experimental constraints.

MethodSelection Start Input: 6-(Ethylamino)pyrazine-2-COOH + Target Amine ScaleCheck Scale / Goal? Start->ScaleCheck StericCheck Is Amine Sterically Hindered? ScaleCheck->StericCheck Discovery (<100mg) MethodA METHOD A: T3P Coupling (High Purity, Easy Workup) ScaleCheck->MethodA Scale-up (>1g) StericCheck->MethodA No (Primary alkyl amines) MethodB METHOD B: HATU Coupling (High Potency, Library Scale) StericCheck->MethodB Yes (Anilines, t-Butyl amines) MethodC METHOD C: Mixed Anhydride (Cost Sensitive, Non-Hindered) MethodA->MethodC Alternative if T3P unavailable

Figure 1: Decision matrix for selecting the optimal amidation protocol based on scale and substrate steric hindrance.

Detailed Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) Protocol

Best For: Scale-up (>1g), Green Chemistry, and Clean Workup. Mechanism: T3P acts as a cyclic anhydride coupling agent.[1] Its by-products are water-soluble phosphonic acid salts, eliminating the need for column chromatography in many cases.

Materials
  • Substrate: 6-(Ethylamino)pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green processing)

Step-by-Step Procedure
  • Solubilization: In a reaction vessel equipped with a magnetic stir bar, suspend the 6-(ethylamino)pyrazine-2-carboxylic acid (1.0 eq) in EtOAc (concentration 0.2 M).

    • Note: The starting material may not fully dissolve initially. This is normal.

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

    • Observation: The mixture should clarify as the base deprotonates the acid, breaking the zwitterionic lattice.

  • Amine Addition: Add the target amine (1.1 eq).

  • Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 eq) dropwise over 5-10 minutes.

    • Why: Exothermic reaction. Controlling temperature prevents side reactions on the secondary ethylamino group.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitor: Check via LC-MS or TLC (10% MeOH in DCM).

  • Workup (The "T3P Advantage"):

    • Quench with water.[2]

    • Wash the organic layer successively with:

      • Water (2x) (Removes T3P by-products).

      • Sat.

        
         (Removes unreacted acid).
        
      • 0.5 M HCl (Optional: Removes unreacted amine, skip if product is basic).

      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Often yields >95% purity without chromatography. Recrystallize from EtOH/Heptane if necessary.

Method B: HATU High-Throughput Protocol

Best For: Parallel synthesis, Library generation, Weakly nucleophilic amines (e.g., electron-deficient anilines). Mechanism: Forms a highly reactive At-complex (7-azabenzotriazol-1-yl ester).

Materials
  • Substrate: 6-(Ethylamino)pyrazine-2-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve 6-(ethylamino)pyrazine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (1.5 eq) and stir at RT for 15 minutes.

    • Mechanism:[3][4][5][6][7] This pre-activation step forms the active ester. The solution usually turns yellow/orange.

  • Coupling: Add the amine partner (1.1 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 16 hours.

    • Troubleshooting: If the amine is sterically hindered (e.g., tert-butyl amine), heat to 50°C.

  • Workup:

    • Library Scale: Dilute with MeOH, filter, and purify directly via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

    • Batch Scale: Dilute with EtOAc, wash with

      
       solution (5%) to remove DMF, then wash with brine.
      

Mechanistic Visualization (T3P Activation)

Understanding the activation pathway ensures the user understands why T3P is selected for scale.

T3PMechanism Acid Pyrazine-COOH (Substrate) Intermediate Mixed Anhydride Intermediate Acid->Intermediate + Base T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Amide Product Intermediate->Product + Amine Byproduct Water Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Amine Target Amine (Nucleophile)

Figure 2: T3P activation mechanism. The cyclic anhydride structure of T3P drives the formation of a reactive mixed anhydride, which is then attacked by the amine to release a water-soluble byproduct.

Quality Control & Data Specifications

Analytical Markers

When validating the synthesis of 6-(ethylamino)pyrazine-2-carboxamides, look for these specific shifts:

TechniqueParameterExpected Observation
1H NMR Pyrazine RingTwo singlets (or meta-coupled doublets) around

8.0 – 8.5 ppm.
1H NMR Amide NHBroad singlet, typically

7.5 – 9.0 ppm (solvent dependent).
1H NMR Ethyl GroupTriplet (

1.2) and Quartet (

3.4).
LC-MS Ionization

is dominant. Pyrazines ionize well in ESI(+).
HPLC PurityTarget >95% at 254 nm.
Troubleshooting Guide
  • Issue: Low Yield with Aniline derivatives.

    • Cause: Electronic deactivation of the aniline.

    • Solution: Switch to Method B (HATU) and heat to 60°C. Alternatively, use POCl3 to generate the acid chloride in situ (requires careful handling).

  • Issue: Product stuck in aqueous layer during T3P workup.

    • Cause: Product is too polar (e.g., if the amine partner has polar groups).

    • Solution: Saturate the aqueous layer with NaCl (salting out) and extract with DCM/Isopropanol (3:1) instead of EtOAc.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation.[1][8]Organic Process Research & Development .

    • (Context: Validation of T3P for scale-up).

  • Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[2]Review Journal of Chemistry .

    • (Context: Specific applications in heterocyclic amidation).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .[3]

    • (Context: Comparison of HATU vs. other reagents).

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.Molecules .[1][2][3][4][8][9][10][11][12][13][14]

    • (Context: Specific reactivity of pyrazine-2-carboxylic acid derivatives).

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Ethylamino Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry

Pyrazine carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their importance in drug discovery necessitates efficient and rapid synthetic methodologies to enable the exploration of vast chemical spaces. Traditional synthetic routes often require prolonged reaction times and harsh conditions, leading to lower yields and the formation of undesirable byproducts.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[2][4] This rapid and uniform heating leads to higher yields, improved product purity, and cleaner reaction profiles, aligning with the principles of green chemistry.[3]

This application note provides a detailed protocol for the synthesis of ethylamino pyrazine carboxylic acids via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical safety and optimization parameters.

Reaction Mechanism: The Microwave Advantage in Nucleophilic Aromatic Substitution

The synthesis of ethylamino pyrazine carboxylic acids from a chloropyrazine precursor proceeds through a nucleophilic aromatic substitution mechanism. The electron-deficient pyrazine ring is susceptible to attack by nucleophiles, such as ethylamine. Microwave irradiation significantly enhances the rate of this reaction through efficient dielectric heating.[5] Polar molecules, like the reactants and solvent, align with the oscillating electric field of the microwaves, generating rapid and uniform heating throughout the reaction mixture. This leads to a substantial increase in the reaction rate compared to conventional oil bath heating.[2]

Reaction_Workflow cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 3-Chloropyrazine-2-carboxylic acid MW_Reactor Microwave Reactor (Set Temperature, Time, Power) SM1->MW_Reactor SM2 Ethylamine Solution SM2->MW_Reactor SM3 Solvent (e.g., Ethanol) SM3->MW_Reactor Workup Solvent Removal Acidification Extraction MW_Reactor->Workup Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification Product 3-(Ethylamino)pyrazine-2-carboxylic acid Purification->Product Safety_Logic cluster_safety Safety Precautions cluster_hazards Potential Hazards Use_Hood Work in a Fume Hood Toxic_Fumes Toxic Fumes Use_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Dedicated_MW Use a Dedicated Microwave Reactor High_Pressure High Pressure Build-up Dedicated_MW->High_Pressure Monitor_Pressure Monitor Reaction Pressure & Temperature Monitor_Pressure->High_Pressure Runaway_Reaction Runaway Reaction Monitor_Pressure->Runaway_Reaction Proper_Cooling Ensure Proper Cooling Before Opening Vial Proper_Cooling->High_Pressure

Sources

Protocol & Application Notes: Synthesis of N-ethylpyrazine-2-carboxamide via Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

This document provides a comprehensive technical guide for the synthesis of N-ethylpyrazine-2-carboxamide, a representative pyrazine carboxamide of significant interest in medicinal chemistry and drug development. Pyrazine derivatives are foundational scaffolds in numerous pharmaceuticals, noted for their diverse biological activities, including antimycobacterial properties.[1][2] This guide details two robust and widely applicable protocols for the amide coupling of pyrazine-2-carboxylic acid with ethylamine: the classic acyl chloride activation method and a modern direct coupling approach using a phosphonium-based reagent. We delve into the mechanistic rationale behind each method, offering field-proven insights to guide experimental design, optimization, and troubleshooting. The protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and product characterization.

Introduction: The Significance of Pyrazine Carboxamides

The pyrazine carboxamide moiety is a privileged scaffold in modern pharmacology. Its structural rigidity, hydrogen bonding capabilities, and unique electronic properties make it an ideal component in the design of targeted therapeutics. The parent compound, pyrazinamide, remains a first-line drug for the treatment of tuberculosis, highlighting the profound biological potential of this class of molecules.[1] The synthesis of analogues, such as N-ethylpyrazine-2-carboxamide, is a critical activity in lead optimization campaigns, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles.

The core chemical transformation—the formation of an amide bond—is deceptively simple yet mechanistically nuanced. A direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms a stable carboxylate-ammonium salt.[3] Therefore, the reaction requires the activation of the carboxylic acid to convert the hydroxyl group into a competent leaving group, facilitating nucleophilic attack by the amine.[3][4] This guide presents two gold-standard methodologies to achieve this transformation efficiently.

Mechanistic Overview: Activating the Carboxyl Group

The formation of the amide bond between pyrazine-2-carboxylic acid and ethylamine hinges on activating the carbonyl carbon for nucleophilic acyl substitution.

  • Method A (Acyl Chloride Formation): This is a two-step process. First, the carboxylic acid is treated with a dehydrating/chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. This converts the carboxylic acid into a highly reactive acyl chloride. The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic. In the second step, the addition of ethylamine leads to a rapid and often exothermic nucleophilic attack, displacing the chloride and forming the desired amide.[3]

  • Method B (Direct Coupling): This one-pot approach utilizes coupling reagents to generate an activated intermediate in situ. Reagents such as carbodiimides (e.g., DCC, EDCI) or, more modernly, phosphonium salts (e.g., PyBOP, HATU) are employed.[4][5] These reagents react with the carboxylate to form a highly reactive active ester. This intermediate is then attacked by the amine nucleophile to yield the amide product. This method avoids the handling of harsh reagents like thionyl chloride and is often preferred for sensitive or complex substrates.[5]

Below is a diagram illustrating the general mechanism for a phosphonium salt-mediated coupling reaction.

Amide Coupling Mechanism RCOOH Pyrazine-2-Carboxylic Acid ActiveEster Activated O-Acylurea Intermediate RCOOH->ActiveEster + CouplingAgent Coupling Reagent (e.g., PyBOP) CouplingAgent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Ethylamine (Nucleophile) Amine->Tetrahedral Product N-ethylpyrazine-2-carboxamide Tetrahedral->Product Collapse Byproduct Byproducts Tetrahedral->Byproduct Elimination

Caption: General mechanism for amide bond formation using a coupling agent.

Experimental Protocols & Workflow

The following sections provide detailed, step-by-step protocols for both synthesis methods. Adherence to safety protocols, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood, is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
Pyrazine-2-carboxylic acidC₅H₄N₂O₂124.10225-229-Starting Material
Ethylamine (70% in H₂O)C₂H₇N45.08-8117Nucleophile
Thionyl ChlorideSOCl₂118.97-10476Reagent for Protocol A. Highly corrosive.
PyBOPC₁₈H₂₈F₆N₆OP₂520.39154-158-Coupling Reagent for Protocol B.
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-50127Non-nucleophilic base.
Dichloromethane (DCM)CH₂Cl₂84.93-9740Anhydrous solvent.
TolueneC₇H₈92.14-95111Anhydrous solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-8477Solvent for extraction/chromatography.
HexanesC₆H₁₄86.18-9569Solvent for chromatography.
Protocol A: Acyl Chloride Method

This method is robust and cost-effective, ideal for scale-up operations. It involves the formation and use of the highly reactive pyrazine-2-carbonyl chloride.[2][6]

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add pyrazine-2-carboxylic acid (10.0 g, 80.6 mmol).

  • Add dry toluene (80 mL) to create a slurry.[2]

  • Carefully add thionyl chloride (8.8 mL, 120.9 mmol, 1.5 equiv) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas; ensure proper ventilation in a fume hood.

  • Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude pyrazine-2-carbonyl chloride is a solid and can be used directly in the next step without further purification.[2]

Step 2: Amide Formation

  • Dissolve the crude pyrazine-2-carbonyl chloride (assuming 80.6 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of ethylamine (70% in water, 11.4 mL, ~161.2 mmol, 2.0 equiv) in DCM (50 mL). The excess amine neutralizes the HCl byproduct.

  • Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0°C. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).

Step 3: Work-up and Purification

  • Quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford N-ethylpyrazine-2-carboxamide as a crystalline solid.

Protocol B: Direct Coupling Method

This one-pot method is milder and often provides cleaner reactions, making it suitable for automated or parallel synthesis.[5][7]

Step 1: Reaction Setup

  • To a dry round-bottom flask under a nitrogen atmosphere, add pyrazine-2-carboxylic acid (1.0 g, 8.06 mmol, 1.0 equiv).

  • Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (40 mL).

  • Add PyBOP (4.60 g, 8.86 mmol, 1.1 equiv) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.1 mmol, 2.0 equiv). The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts.[7]

  • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

Step 2: Amide Formation

  • Add ethylamine (70% in water, 0.57 mL, ~8.06 mmol, 1.0 equiv) dropwise to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with ethyl acetate (100 mL).

  • Wash the organic solution sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% ethyl acetate in hexanes) to isolate the pure N-ethylpyrazine-2-carboxamide.

Workflow and Characterization

The overall process from starting materials to the final, characterized product is summarized in the workflow diagram below.

Synthesis Workflow Start Starting Materials: - Pyrazine-2-carboxylic acid - Ethylamine - Reagents & Solvents ProtocolA Protocol A: Acyl Chloride Formation Start->ProtocolA ProtocolB Protocol B: Direct Coupling Start->ProtocolB Reaction Amide Coupling Reaction ProtocolA->Reaction ProtocolB->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure Product: N-ethylpyrazine-2-carboxamide Purification->Product Characterization Characterization (¹H NMR, ¹³C NMR, MS, M.P.) Product->Characterization

Caption: Experimental workflow for the synthesis of N-ethylpyrazine-2-carboxamide.

Expected Characterization Data for N-ethylpyrazine-2-carboxamide:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 1H), 8.78 (s, 1H), 8.55 (s, 1H), 7.80 (br s, 1H), 3.55 (q, 2H), 1.30 (t, 3H).

  • Mass Spectrometry (ESI+): m/z = 152.08 [M+H]⁺.

References

  • Doležal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Prasanna, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. [Link]

  • Doležal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

  • Harris, S. A. (1940). U.S. Patent No. 2,149,279. Washington, DC: U.S.
  • Manjunatha, K. S., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 467-472. [Link]

  • Reddy, C. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

  • Miller, M. J., & Wahyuono, S. (2020). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Organic Chemistry, 85(2), 599-623. [Link]

  • Yuliana, A., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]

  • jOeCHEM. (2019). Making Amides from Carboxylic Acids. YouTube. [Link]

  • Yuliana, A., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(Ethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-(Ethylamino)pyrazine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally similar compounds. Given the limited specific literature for this exact molecule, the guidance provided is based on established principles for the purification of pyrazine derivatives, aromatic carboxylic acids, and compounds containing amino groups.

I. Understanding the Molecule: Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the physicochemical properties of 6-(Ethylamino)pyrazine-2-carboxylic acid. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic ethylamino group, making it amphoteric. This dual nature is central to many of the purification challenges and opportunities.

Key Structural Features:

  • Pyrazine Ring: Aromatic and heterocyclic, contributing to its polarity.

  • Carboxylic Acid Group: Can be protonated or deprotonated depending on the pH.

  • Ethylamino Group: A secondary amine that can be protonated at acidic pH.

These features suggest that the compound's solubility will be highly pH-dependent, a characteristic that can be exploited during purification.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 6-(Ethylamino)pyrazine-2-carboxylic acid in a question-and-answer format.

Problem 1: Low recovery after recrystallization.

  • Question: I'm losing a significant amount of my compound during recrystallization. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery in recrystallization is a common issue and can stem from several factors.

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. For pyrazine derivatives, polar organic solvents are often a good starting point[2].

      • Causality: If the solvent is too good at dissolving the compound even at low temperatures, a significant portion will remain in the mother liquor. Conversely, if the solvent is too poor, you may need to use large volumes, which can also lead to losses.

    • Too Much Solvent: Using an excessive volume of solvent will keep more of your compound dissolved, even upon cooling.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.

    • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization to complete will result in lower yields.

    Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good candidates for pyrazine carboxylic acids include water, ethanol, acetone, or mixtures like aqueous ethanol[3][4].

    • Minimize Solvent Volume: Use just enough hot solvent to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. This promotes the formation of purer crystals.

    • Maximize Crystallization Time: Let the solution stand at a low temperature for an extended period (e.g., overnight) to ensure maximum recovery.

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Problem 2: The compound streaks during column chromatography on silica gel.

  • Question: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening and what can I do to fix it?

  • Answer: Streaking of compounds with both amine and carboxylic acid functionalities on silica gel is a frequent problem.

    • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic ethylamino group of your compound can interact strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as streaking[5]. Similarly, the carboxylic acid group can also interact with the silica surface. This results in poor peak shape and inefficient separation.

    Troubleshooting Workflow:

    G Start Compound Streaking on Silica Column Decision1 Modify Mobile Phase? Start->Decision1 Action1 Add Additives: - Acetic Acid (for COOH) - Triethylamine (for NH2) - Or a combination Decision1->Action1 Yes Action2 Change Stationary Phase Decision1->Action2 No, try new stationary phase Decision2 Streaking Persists? Action1->Decision2 Decision2->Action2 Yes End Successful Separation Decision2->End No, problem solved Option1 Amine-functionalized Silica Action2->Option1 Option2 Alumina (Basic or Neutral) Action2->Option2 Option3 Reverse-Phase (C18) Chromatography Action2->Option3 Option1->End Option2->End Option3->End

    Caption: Troubleshooting workflow for column chromatography streaking.

    Detailed Solutions:

    • Mobile Phase Modification:

      • To suppress the interaction of the carboxylic acid, add a small amount (0.1-1%) of a volatile acid like acetic acid to your eluent.

      • To address the basic amine, add a small amount (0.1-1%) of a volatile base like triethylamine[6].

      • For an amphoteric compound, finding the right balance can be tricky. You may need to experiment with different additives.

    • Alternative Stationary Phases:

      • Amine-functionalized silica: This is often a good choice for purifying basic compounds as it minimizes the interaction with acidic silanols[5].

      • Alumina: Neutral or basic alumina can be a suitable alternative to silica gel[6].

      • Reverse-Phase Chromatography (C18): This is an excellent option for polar compounds. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape[6].

Problem 3: The compound is insoluble in common organic solvents for extraction.

  • Question: My compound is stuck in the aqueous layer during liquid-liquid extraction. How can I extract it into an organic solvent?

  • Answer: The amphoteric nature of 6-(Ethylamino)pyrazine-2-carboxylic acid means its solubility is highly dependent on pH. At neutral pH, it may exist as a zwitterion, which is often highly polar and has low solubility in many common organic solvents like ethyl acetate or dichloromethane[7].

    Exploiting pH for Extraction:

    • Acidification: By acidifying the aqueous solution (e.g., with dilute HCl to pH ~2), you will protonate the ethylamino group, forming a cationic species. This will likely increase its water solubility, but it is a necessary step if you have basic impurities you wish to remove by extraction with an organic solvent.

    • Basification: By making the aqueous solution basic (e.g., with dilute NaOH to pH ~9-10), you will deprotonate the carboxylic acid group, forming an anionic species. This will also likely keep it in the aqueous layer, allowing for the removal of neutral or acidic impurities with an organic wash.

    • Extraction at the Isoelectric Point (pI): To extract your compound into an organic layer, you need to adjust the pH of the aqueous solution to its isoelectric point. At the pI, the net charge of the molecule is zero, and it will have its minimum water solubility and maximum solubility in a moderately polar organic solvent. The exact pI is unknown, but you can find it experimentally by slowly adjusting the pH and observing when the compound starts to precipitate or can be extracted.

    Step-by-Step Extraction Protocol (Acid-Base Extraction):

    • Dissolve the crude mixture in an appropriate aqueous base (e.g., 1M NaOH).

    • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral or basic impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) with cooling until the product precipitates out at its isoelectric point.

    • Filter the precipitated solid, wash with cold water, and dry. Alternatively, you can extract the neutral compound at its pI with a suitable organic solvent like ethyl acetate.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent for dissolving 6-(Ethylamino)pyrazine-2-carboxylic acid?

    • A1: Due to its polarity, polar aprotic solvents like DMSO and DMF are likely to be good solvents at room temperature[2]. For purification purposes like recrystallization, polar protic solvents such as ethanol, methanol, or water (or mixtures thereof) are often more suitable, especially at elevated temperatures[1][4].

  • Q2: Can I use distillation to purify this compound?

    • A2: Distillation is generally not a suitable method for purifying solid organic compounds like this, especially those with relatively high molecular weights and multiple functional groups. The compound would likely decompose at the high temperatures required for distillation. Azeotropic distillation is sometimes used to remove impurities from pyrazines in general, but this is typically for more volatile derivatives[8].

  • Q3: How can I remove colored impurities from my product?

    • A3: If your product is discolored, you can often remove colored impurities by treating a hot solution of the compound (during recrystallization) with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and you can then remove it by hot filtration before allowing the solution to cool and crystallize[3].

  • Q4: What analytical techniques are best for assessing the purity of the final product?

    • A4: A combination of techniques is recommended:

      • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

      • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column is likely a good choice[4].

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

      • Melting Point Analysis: A sharp melting point range is indicative of high purity.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Place the crude 6-(Ethylamino)pyrazine-2-carboxylic acid in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., aqueous ethanol) and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Flash Column Chromatography with Mobile Phase Modifier

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 99:1 dichloromethane:methanol).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to dryness.

  • Carefully add the dry sample to the top of the packed column.

  • Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol). Crucially, ensure your chosen modifier (e.g., 0.5% acetic acid or triethylamine) is present in all your eluents.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

V. Data Summary

Purification TechniqueTypical Solvents/Mobile PhasesKey Considerations
Recrystallization Water, Ethanol, Acetone, Aqueous Ethanol[3][4]Solvent selection is critical for yield. Slow cooling improves purity.
Acid-Base Extraction Water, Dilute HCl, Dilute NaOH, Ethyl Acetate, DichloromethaneExploits the amphoteric nature of the molecule. pH control is essential.
Silica Gel Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients[9]Streaking is common. Requires mobile phase modifiers (acid or base).
Reverse-Phase HPLC Water/Acetonitrile or Water/Methanol gradients with TFA or Formic AcidExcellent for purity analysis and small-scale purification of polar compounds.

VI. References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. Benchchem.

  • Jones, R. G., & McLaughlin, K. C. (n.d.). PYRAZINE-2,3-DICARBOXYLIC ACID. Organic Syntheses Procedure.

  • Patel, N. B., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 3(1), 38-42.

  • Max, D. (1939). Derivatives of pyrazine carboxylic acid and processes for their production. U.S. Patent 2,149,279.

  • Prashanth, T., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid.

  • Reddit discussion on "Column Chromatography of Compound with Amine and Carboxylic Acid". (2019).

  • ResearchGate discussion on "How to extract a molecule with amine and carboxylic acid functional group on it?". (2016).

  • Yusuf, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

  • Britton, E. C., & Dietzler, A. J. (1962). Purification of pyrazine. U.S. Patent 3,033,864.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?

Sources

Technical Support Center: Minimizing Decarboxylation in Pyrazine Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-DEC-001 Subject: Stabilization of Pyrazine Carboxylic Acids During Synthesis and Workup Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2]

The Core Problem: Pyrazine carboxylic acids—specifically pyrazine-2-carboxylic acid and pyrazine-2,3-dicarboxylic acid —are inherently thermally unstable. They undergo thermal decarboxylation to yield pyrazine (or the corresponding monocarboxylic acid) and carbon dioxide.[1]

The Mechanism (Why it happens): This reaction often proceeds via a Hammick-type mechanism or a zwitterionic intermediate, particularly in acidic media. The electron-deficient pyrazine ring acts similarly to a pyridine ring, facilitating the formation of an ylide-like transition state upon protonation of the ring nitrogen. This lowers the activation energy for the loss of CO₂, especially at elevated temperatures (


).

Key Risk Factors:

  • High Temperature: Prolonged exposure to temperatures

    
     (e.g., during reflux or aggressive drying).
    
  • Strongly Acidic pH: Acidification of the pyrazine carboxylate salt (the product of alkaline oxidation) is the most critical step. Excess heat during this exothermic neutralization triggers immediate decarboxylation.

  • Electron-Withdrawing Substituents: Additional electron-withdrawing groups on the ring destabilize the C-C bond between the ring and the carboxyl group.

Visualizing the Danger Zones

The following diagram illustrates the critical pathways where decarboxylation occurs and the decision logic to prevent it.

DecarboxylationControl Start Start: Alkaline Oxidation (e.g., Methylpyrazine + KMnO4) Inter Intermediate: Pyrazine Carboxylate Salt (Stable) Start->Inter Acidification Critical Step: Acidification (pH < 2) Inter->Acidification Risk Risk Factor: Temp > 50°C during H+ addition Acidification->Risk Uncontrolled Exotherm Control Control Measure: Ice Bath (< 5°C) + Slow Addition Acidification->Control Thermal Management Decarb FAILURE: Decarboxylation to Pyrazine + CO2 Risk->Decarb Isolation Isolation: Filtration/Extraction Control->Isolation Drying Drying: Vacuum < 60°C Isolation->Drying Drying->Decarb Oven > 100°C Product Target Product: Pyrazine Carboxylic Acid Drying->Product

Caption: Workflow analysis identifying critical thermal control points during the acidification and isolation of pyrazine carboxylic acids.

Troubleshooting Guide

Use this matrix to diagnose yield losses or product degradation.

SymptomProbable CauseCorrective Action
Vigorous bubbling during acidification Thermal Decarboxylation. The heat of neutralization raised the internal temperature, triggering CO₂ release.Chill to 0–5°C. Perform acidification in an ice bath. Add acid dropwise. Do not exceed 20°C internal temp.
Product disappears after drying Thermal Decomposition. Drying oven set too high (

).
Vacuum Dry at <60°C. Use a desiccator with P₂O₅ or NaOH pellets at room temperature if the acid is highly unstable.
Low yield after extraction Water Solubility. Pyrazine acids are amphoteric and highly water-soluble; they may remain in the aqueous phase.Continuous Extraction. Use continuous liquid-liquid extraction with ethyl acetate or saturate the aqueous layer with NaCl (salting out) before extraction.
Dark/Tar-like Crude Product Polymerization/Resinification. Reaction temperature during oxidation was too high or prolonged.Control Oxidation. If using KMnO₄, maintain gentle reflux.[2][3] Do not extend reaction time unnecessarily. Decolorize with activated carbon before acidification.

Optimized Experimental Protocols

Protocol A: Synthesis of Pyrazine-2,3-dicarboxylic Acid (High Risk)

Source: Adapted from Organic Syntheses [1]

Context: This dicarboxylic acid is extremely prone to losing one carboxyl group to form the monocarboxylic acid, or both to form pyrazine.

  • Oxidation:

    • Dissolve quinoxaline (1 eq) in water at 90°C.

    • Add saturated KMnO₄ (approx. 6 eq) slowly.[3] Crucial: Maintain a gentle boil. Vigorous boiling promotes side reactions.

    • Filter off MnO₂ while hot.[2][3][4] Wash the cake with hot water.

  • Concentration (The Safe Zone):

    • The filtrate contains potassium pyrazine-2,3-dicarboxylate. This salt is stable.

    • Concentrate the solution to a small volume (approx. 1 L for 1 mole scale) before acidification.

  • Acidification (The Danger Zone):

    • Step 1: Cool the concentrated salt solution in an ice-salt bath to 0–5°C .

    • Step 2: Slowly add conc. HCl with vigorous stirring.

    • Step 3: Monitor temperature internally. Do not let it rise above 20°C.

    • Endpoint: Acidify until pH

      
       1 (Congo red).
      
  • Isolation:

    • Allow crystallization in the ice bath.[3] Filter the solid.[2][3]

    • Purification: Recrystallize from water (with activated carbon if needed).[2][3] Avoid high-boiling solvents like DMSO or DMF which require high heat to remove.

    • Drying: Dry at 100°C maximum . Ideally, dry under vacuum at 60°C.

Protocol B: Synthesis of Pyrazine-2-carboxylic Acid

Source: Standard Oxidation Route [2]

  • Starting Material: Methylpyrazine.

  • Oxidation: Reflux with KMnO₄ in water.[4]

  • Workup:

    • Filter MnO₂.[2][3][4]

    • Adjust pH to 3-4 (isoelectric point region) to precipitate, or use continuous extraction with Ethyl Acetate if solubility is high.

    • Note: Pyrazine-2-carboxylic acid is slightly more stable than the dicarboxylic acid but still requires vacuum drying < 60°C to ensure high purity.

Frequently Asked Questions (FAQ)

Q1: Can I use refluxing HCl for hydrolysis of cyanopyrazine?

  • Answer: Proceed with extreme caution. While acid hydrolysis of nitriles is standard, prolonged boiling of pyrazine-2-carboxylic acid in strong mineral acid can lead to decarboxylation. Recommendation: Use alkaline hydrolysis (NaOH/H₂O) first to form the stable carboxylate salt, then carefully acidify at low temperature as described in Protocol A.

Q2: My product is wet. Can I dry it in an oven at 110°C overnight?

  • Answer: NO. Pyrazine-2,3-dicarboxylic acid begins to decarboxylate near its melting point, and slow decomposition occurs well below that. 110°C overnight will likely result in significant yield loss. Use a vacuum oven at 50–60°C.

Q3: Which solvent is best for recrystallization?

  • Answer: Water is preferred for the dicarboxylic acid [1].[5] For the monocarboxylic acid, acetone or ethyl acetate are excellent choices as they allow for low-temperature evaporation. Avoid high-boiling solvents that force you to heat the product during removal.

Q4: Is the decarboxylation reversible?

  • Answer: No. The loss of CO₂ is irreversible and entropically driven. Once the gas evolves, the carbon is lost.

References

  • Organic Syntheses. 2,3-Pyrazinedicarboxylic Acid. Coll. Vol. 4, p.824 (1963); Vol. 30, p.86 (1950).[6] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1047, Pyrazine-2-carboxylic acid. Available at: [Link]

  • Dunn, P. et al.Decarboxylation of Heteroaromatic Acids. Journal of Organic Chemistry. (General reference on Hammick mechanism context).

Sources

Overcoming solubility issues of 6-(Ethylamino)pyrazine-2-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Diagnosis: Why is this difficult to dissolve?

Before attempting a protocol, it is critical to understand the causality of the insolubility. 6-(Ethylamino)pyrazine-2-carboxylic acid presents a classic "medicinal chemistry paradox": it contains polar groups but resists aqueous dissolution.

The Mechanism of Insolubility:

  • Zwitterionic Locking: This molecule is amphoteric. It possesses an acidic proton (Carboxylic acid, pKa ~2.9) and a basic center (Pyrazine ring nitrogens/Ethylamino group).[1] In pure water (pH ~7), the molecule likely exists in a zwitterionic state or a neutral form with high lattice energy. The intermolecular hydrogen bonds between the carboxylic acid and the amine of neighboring molecules create a tightly packed crystal lattice that water molecules cannot easily penetrate.

  • Planar Stacking: The pyrazine ring facilitates

    
    -
    
    
    
    stacking, further stabilizing the solid state and resisting solvation.

The Solution Logic: To dissolve this compound, we must disrupt these intermolecular lattice forces. The most effective method is ionization —forcing the molecule into a charged state (anion or cation) where ion-dipole interactions with water overcome the crystal lattice energy.

Solubility Decision Matrix

Use this workflow to select the correct solubilization strategy for your specific application.

SolubilityMatrix Start Start: Define Application AppType Is this for Biological Assay (Cells/Enzymes) or Chemical Synthesis? Start->AppType Synth Chemical Synthesis AppType->Synth Synthesis Bio Biological Assay AppType->Bio Bio Assay pH_Flex Can you adjust pH? Synth->pH_Flex BaseSol Method A: Base Solubilization (Create Sodium Salt) pH_Flex->BaseSol Yes (High pH OK) Cosolvent Method B: DMSO Stock + Aqueous Dilution pH_Flex->Cosolvent No (Neutral pH needed) TolerateDMSO Can assay tolerate 0.5% - 1% DMSO? Bio->TolerateDMSO TolerateDMSO->Cosolvent Yes Complex Method C: Cyclodextrin Complexation TolerateDMSO->Complex No (In vivo/Sensitive)

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental constraints.

Method A: pH Adjustment (Salt Formation)

Best for: Chemical synthesis, high-concentration stocks, and assays insensitive to basic pH.

The Science: The carboxylic acid group has a pKa of approximately 2.9–3.2 [1]. By raising the pH to at least 2 units above the pKa (pH > 5.5), you deprotonate the carboxylic acid (


). The resulting anion is highly water-soluble.
Protocol: In-Situ Sodium Salt Formation

Target Concentration: 50 mM – 100 mM

  • Weighing: Weigh 16.7 mg of 6-(Ethylamino)pyrazine-2-carboxylic acid (MW: ~167.16 g/mol ) into a glass vial.

  • Suspension: Add 0.9 mL of HPLC-grade water. Note: The solid will likely remain as a suspension or floating powder.

  • Titration: Slowly add 1.0 M NaOH (or 1.0 M Meglumine for biological compatibility) dropwise while vortexing.

    • Stoichiometry: You need 1.0–1.1 equivalents of base. For 0.1 mmol of drug, you need ~100 µL of 1.0 M NaOH.

  • Observation: The solution should turn clear as the pH passes 6.0.

  • Final Adjustment: Add water to a final volume of 1.0 mL. Check pH; it should be between 7.0 and 8.0.

Critical Check: If the solution remains cloudy, verify the pH. If pH < 6, add more base. If pH > 9 and it is still cloudy, the concentration exceeds the solubility limit of the salt (unlikely at 100 mM).

Method B: Cosolvent System (DMSO/Water)

Best for: Cellular assays, enzyme inhibition studies (HTS).

The Science: DMSO disrupts the strong crystal lattice interactions that water cannot break alone. Once dissolved in DMSO (the "stock"), the molecules are dispersed. Rapid dilution into water ("spiking") maintains solubility via supersaturation or micro-dispersion, provided the final concentration is below the "crash-out" point.

Protocol: The "Spike" Method

Target Stock: 100 mM (in DMSO)


Final Assay:  100 µM (aqueous)
StepActionTechnical Note
1. Stock Prep Dissolve powder in 100% anhydrous DMSO to 100 mM.Sonicate for 30-60 seconds. Solution must be crystal clear.
2. Intermediate Prepare a 10x intermediate in culture media or buffer.Do not add DMSO stock directly to the final well if possible.
3. Mixing Add DMSO stock to the buffer slowly while vortexing.Prevents local high-concentration zones where precipitation occurs.
4. Final Dilute Intermediate 1:10 into the assay plate.Final DMSO concentration will be 0.1% - 1.0%.

Solubility Limits Table (Experimental Estimates):

Solvent SystemEstimated Max SolubilityUsage
100% DMSO > 200 mMStock storage (-20°C)
100% Ethanol ~ 10-20 mMAlternative stock (volatile)
PBS (pH 7.4) < 1 mM (without pH adjustment)Direct dissolution not recommended
PBS + 5% DMSO ~ 2-5 mMWorking solution

Method C: Cyclodextrin Complexation (Advanced)

Best for: In vivo injections (IV/IP) or assays where DMSO is toxic.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex. The hydrophobic ethylamino-pyrazine core sits inside the cyclodextrin cone, while the hydrophilic outer shell interacts with water [2].
Protocol: 20% HP- -CD Formulation
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100 mL of water (20% w/v). Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the compound to the vehicle.

  • Energy Input: Sonicate for 20 minutes at 40°C.

  • Equilibration: Shake at room temperature for 2-4 hours.

  • Filtration: Filter again to remove any undissolved particles before injection.

Troubleshooting FAQ

Q: The solution was clear in DMSO, but turned cloudy immediately upon adding water. Why? A: This is the "Crash-Out" effect. The compound is hydrophobic. When DMSO (good solvent) is diluted with water (poor solvent), the solvent power drops below the saturation point.

  • Fix: Reduce the final concentration. If you need 100 µM and it crashes, try 50 µM. Alternatively, warm the solution to 37°C or use Method A (pH adjustment) in conjunction with DMSO.

Q: Can I use acid (HCl) to dissolve it? A: Theoretically, yes. The pyrazine nitrogens can be protonated at very low pH (< 1.0). However, this is rarely useful for biological assays as the strong acid will denature proteins. The anionic route (Method A, high pH) is physiologically safer as it can be buffered back to pH 7.4 more easily.

Q: My HPLC peak is tailing severely. Is this a solubility issue? A: Likely yes. Pyrazine carboxylic acids can interact with the silica support of HPLC columns or precipitate in the mobile phase.

  • Fix: Ensure your mobile phase pH is controlled (e.g., 0.1% Formic acid or Ammonium Acetate buffer). Do not inject a pure DMSO sample into a high-aqueous mobile phase; dilute it with mobile phase first to check for precipitation before injection.

References

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid Solubility Properties. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 6-(ethylamino)pyrazine-2-carboxylic acid. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Ethylamino Substitution on Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of ethylamino-substituted pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this crucial reaction. Our focus is on the nucleophilic aromatic substitution (SNAr) of ethylamine onto chloropyrazines, with a special emphasis on optimizing the reaction temperature to maximize yield and purity.

Introduction: The Significance of Ethylamino Pyrazines

The pyrazine ring is a vital scaffold in medicinal chemistry, and the introduction of an ethylamino group can significantly modulate a molecule's pharmacological properties.[1] This substitution is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles like ethylamine.[2] However, achieving high yields and purity can be challenging, with reaction temperature being a critical parameter that requires careful optimization.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when performing ethylamino substitution on pyrazines.

Q1: Why is my yield of 2-(ethylamino)pyrazine from 2-chloropyrazine consistently low?

A1: Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure your reaction is running for a sufficient duration, and consider a moderate increase in temperature to enhance the reaction rate. Secondly, suboptimal reaction conditions, including the choice of solvent and base, can significantly impact the yield. Polar aprotic solvents like DMSO or DMF are often effective for SNAr reactions on pyrazines.[3] Lastly, ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products?

A2: The most common side product is the di-substituted pyrazine, where two ethylamino groups have been added to the ring, especially if you start with a di-halopyrazine. Another possibility, particularly at higher temperatures, is the N-alkylation of your desired ethylaminopyrazine product by unreacted chloropyrazine. Thermal degradation of the starting materials or the product can also occur at excessive temperatures, leading to a complex mixture of byproducts.[4][5]

Q3: What is the general mechanism for the ethylamino substitution on a chloropyrazine?

A3: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The ethylamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate called a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final ethylamino-substituted pyrazine product.[6]

Troubleshooting Guide: Optimizing Reaction Temperature

The reaction temperature is a double-edged sword in the synthesis of ethylamino pyrazines. While higher temperatures can accelerate the reaction rate, they can also promote undesirable side reactions and degradation. This section provides a detailed guide to navigating this critical parameter.

Issue 1: Incomplete Conversion at Low Temperatures

If you are observing a significant amount of unreacted 2-chloropyrazine, the reaction may be kinetically slow at the current temperature.

Root Cause Analysis:

  • Insufficient Thermal Energy: The activation energy for the nucleophilic attack may not be adequately overcome at lower temperatures.

  • Poor Solubility: The starting materials may not be fully dissolved at lower temperatures, limiting the reaction rate.

Solutions:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that drives the reaction to completion without significant byproduct formation.

  • Solvent Screening: Consider switching to a higher-boiling polar aprotic solvent such as DMSO or NMP, which can facilitate the reaction at higher temperatures and often improve the solubility of the reactants.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.

Issue 2: Formation of Di-substituted Byproduct

When using a di-chloropyrazine as a starting material, the formation of the di-ethylamino pyrazine can be a significant issue.

Root Cause Analysis:

  • High Reaction Temperature: Elevated temperatures increase the reactivity of the mono-substituted intermediate, making it more susceptible to a second substitution.

  • Excess Ethylamine: A large excess of the nucleophile can drive the reaction towards di-substitution.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of ethylamine. Using a slight excess (1.1-1.5 equivalents) is often sufficient for mono-substitution.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution. This will disfavor the second, typically slower, substitution.

  • Controlled Addition: Add the ethylamine solution dropwise to the heated solution of the di-chloropyrazine to maintain a low concentration of the nucleophile in the reaction mixture.

Issue 3: Evidence of N-Alkylation or Thermal Degradation

The appearance of unexpected, often higher molecular weight, byproducts or a general darkening of the reaction mixture can indicate N-alkylation or thermal degradation.

Root Cause Analysis:

  • Excessive Heat: High temperatures can lead to the N-alkylation of the product by the starting chloropyrazine or the thermal decomposition of the aminopyrazine product itself.[4][7]

  • Prolonged Reaction Times at High Temperatures: Even at moderately high temperatures, extended reaction times can promote these side reactions.

Solutions:

  • Temperature Optimization Studies: Conduct a systematic study to determine the optimal temperature that provides a good conversion rate within a reasonable timeframe without significant degradation.

  • Use of a Non-Nucleophilic Base: If a base is required, use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of an excess of ethylamine, which can also act as a nucleophile in side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation at higher temperatures.

Data Presentation: Temperature Effects on a Model Reaction

The following table summarizes typical observations when reacting 2-chloropyrazine with ethylamine under different temperature conditions in DMSO.

Reaction Temperature (°C)ObservationPredominant Product(s)
60-80Slow reaction, incomplete conversion after 24 hours.2-Chloropyrazine, 2-(Ethylamino)pyrazine
100-120Good conversion to the desired product within 8-12 hours.2-(Ethylamino)pyrazine
>140Reaction mixture darkens, formation of multiple byproducts observed by TLC.2-(Ethylamino)pyrazine, N-alkylated products, degradation products

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Ethylamino)pyrazine

This protocol provides a starting point for the optimization of the ethylamino substitution on 2-chloropyrazine.

Materials:

  • 2-Chloropyrazine

  • Ethylamine (70% in water or as a solution in a suitable solvent)

  • Potassium Fluoride (KF)

  • Water or a polar aprotic solvent (e.g., DMSO, DMF)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2-chloropyrazine (1.0 eq), potassium fluoride (2.0 eq), and water or your chosen solvent.

  • Add ethylamine (1.5 - 2.0 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (start with a range of 80-100 °C) and stir for 12-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism for the ethylamino substitution on 2-chloropyrazine.

Caption: SNAr mechanism for ethylamino substitution on 2-chloropyrazine.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing common issues during the optimization of your reaction.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purify Complete->Workup Yes LowYield Low Yield? Complete->LowYield No Byproducts Byproducts Observed? Workup->Byproducts OptimizeTemp Increase Temperature (10-20°C increments) LowYield->OptimizeTemp Yes CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents Also Consider OptimizeTemp->Monitor CheckReagents->Start Byproducts->Workup No LowerTemp Lower Temperature Byproducts->LowerTemp Yes (Degradation/ N-Alkylation) OptimizeStoich Optimize Nucleophile Stoichiometry Byproducts->OptimizeStoich Yes (Di-substitution) SolventBase Consider Different Solvent/Base Byproducts->SolventBase Also Consider LowerTemp->Monitor OptimizeStoich->Start SolventBase->Start

Caption: A logical workflow for troubleshooting common issues.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). Google Scholar.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (2025). Benchchem.
  • Application Notes: Synthesis of 2-Ethylpyrazine via Chichibabin-Type Condens
  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 12, 2026, from [Link].

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012). PMC.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link].

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). PMC.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link].

  • Thermal degradation of piperazine and its structural analogs. (2011).
  • nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. Retrieved February 12, 2026, from [Link].

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
  • Nucleophilic aromatic substitution II. (n.d.). Khan Academy. Retrieved February 12, 2026, from [Link].

  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link].

  • Pyrazines. V. The Amination of Chloropyrazines and Chloropyrazine N-Oxides'". (n.d.). ElectronicsAndBooks.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2013). UKnowledge - University of Kentucky.
  • Synthesis and reactions of Pyrazine. (2021, March 29). Slideshare. Retrieved February 12, 2026, from [Link].

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2024). Beilstein Journals.
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2021).
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2024). Beilstein Journals.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2014). NIH.
  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. (2024). PubMed.
  • SNAr (Cl) - Aromatic Amines. (n.d.). Common Organic Chemistry. Retrieved February 12, 2026, from [Link].

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). PMC.
  • Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. (2004). PubMed.

Sources

Removing unreacted ethylamine from pyrazine carboxylic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazine carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted ethylamine from your product. The following question-and-answer format addresses specific challenges and provides detailed, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude pyrazine carboxylic acid product is contaminated with a significant amount of unreacted ethylamine. What is the simplest and most direct method to remove this volatile impurity?

A1: Direct Volatilization via Rotary Evaporation or Nitrogen Stream

Given the significant difference in volatility, the most straightforward approach is to remove the ethylamine by evaporation. Ethylamine has a very low boiling point of approximately 16-20°C (61-68°F), while pyrazine carboxylic acid is a stable solid with a melting point of 222-225°C (dec.)[1][2][3][4][5][6].

Underlying Principle: This physical separation method leverages the vast difference in vapor pressure between the highly volatile ethylamine and the non-volatile solid product. By reducing the pressure using a rotary evaporator or by passing a stream of inert gas (like nitrogen) over the sample, you can selectively remove the ethylamine, leaving the purified solid product behind[7][8][9][10][11].

Troubleshooting Flowchart: Choosing the Right Purification Method

Purification_Decision_Tree start Crude Product: Pyrazine Carboxylic Acid + Ethylamine Impurity method_choice What is the scale and desired purity? start->method_choice volatile_removal Method 1: Volatilization (Rotary Evaporation / N2 Stream) method_choice->volatile_removal High impurity load, quick bulk removal needed extraction Method 2: Acid-Base Extraction method_choice->extraction Moderate impurity, higher purity needed volatile_removal->extraction Residual amine present final_product Purified Pyrazine Carboxylic Acid volatile_removal->final_product If sufficiently pure recrystallization Method 3: Recrystallization extraction->recrystallization Highest purity required extraction->final_product If sufficiently pure recrystallization->final_product

Caption: Decision tree for selecting the appropriate purification method.

Experimental Protocol 1: Removal of Ethylamine by Rotary Evaporation
  • Dissolution: Dissolve the crude product in a suitable solvent in which the pyrazine carboxylic acid is soluble, such as water or ethanol[12][13]. A minimal amount of solvent should be used.

  • Setup: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

  • Evaporation:

    • Set the water bath temperature to a gentle heat (e.g., 30-40°C) to facilitate the evaporation of ethylamine without causing any degradation to the product.

    • Gradually apply a vacuum. The ethylamine will evaporate along with the solvent.

    • Continue the process until all the solvent and volatile amine have been removed and a dry, solid product remains.

  • Final Drying: For complete removal, you can re-dissolve the solid in a small amount of a low-boiling point organic solvent like dichloromethane (DCM) and repeat the evaporation. Finally, dry the solid product under a high vacuum for several hours.

Q2: After attempting removal by evaporation, I still detect residual ethylamine. How can I achieve a higher level of purity?

A2: Acid-Base Extraction

For more stubborn impurities or to achieve a higher degree of purity, an acid-base extraction is a highly effective chemical method. This technique exploits the different acidic and basic properties of the two compounds. Ethylamine is a base (pKa of conjugate acid ≈ 10.7), while pyrazine carboxylic acid is an acid (pKa ≈ 2.9)[1][2][14][15][16][17]. This large difference in pKa allows for their clean separation.

Underlying Principle: By manipulating the pH of an aqueous solution, we can selectively convert one of the compounds into its water-soluble salt form, while keeping the other in a form that is soluble in an immiscible organic solvent.

Diagram: Acid-Base Extraction Workflow

Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). Transfer to a separatory funnel. step2 Step 2: Basic Wash Add aqueous NaHCO3 (weak base). Shake and vent funnel. Allow layers to separate. step1->step2 Add Base step3 Step 3: Separation Organic Layer: Contains Ethylamine (as free base) Aqueous Layer: Contains Pyrazine Carboxylate (salt) step2->step3 Separate Layers step4 Step 4: Product Recovery Isolate the aqueous layer. Acidify with HCl until pH ~2. Product precipitates out. step3->step4 Isolate Aqueous Phase step5 Step 5: Final Steps Filter the solid product. Wash with cold water. Dry under vacuum. step4->step5 Purify

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction with Weak Base:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which is a weak base.

    • Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure buildup (CO₂ evolution).

    • Allow the two layers to separate. The deprotonated pyrazine carboxylic acid (as sodium pyrazine-2-carboxylate) will be in the aqueous (bottom) layer, while the basic ethylamine will remain in the organic (top) layer[18][19][20].

  • Separation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Product Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), while stirring, until the solution becomes acidic (pH ≈ 2-3). You will observe the pyrazine carboxylic acid precipitating out as a solid[19][21].

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Dry the purified pyrazine carboxylic acid in a vacuum oven.

Q3: I have a nearly pure product, but I want to achieve analytical grade purity. What is the best final polishing step?

A3: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. It is an ideal final step to remove trace impurities and obtain a highly crystalline product.

Underlying Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the product completely at its boiling point but will have very low solubility for the product at low temperatures. Impurities, being present in much smaller amounts, will either remain in solution or be removed during a hot filtration step[22].

Experimental Protocol 3: Recrystallization of Pyrazine Carboxylic Acid
  • Solvent Selection: Water is a good solvent for the recrystallization of pyrazine carboxylic acid, as it is highly soluble in hot water and less so in cold water[5][13][23]. Ethanol or a mixed solvent system can also be effective[12][24].

  • Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to boiling (using a hot plate and a boiling stick) until all the solid dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals thoroughly under a vacuum.

Data Summary Table

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)pKaSolubility
Ethylamine C₂H₇N45.0816.6 - 20-81~10.7 (conjugate acid)[1][2][14][16]Miscible in water, ethanol, ether[1][3][25]
Pyrazine Carboxylic Acid C₅H₄N₂O₂124.10~313 (est.)222-225 (dec.)[5][6]~2.9[15][23]Soluble in water, alcohol; low solubility in non-polar solvents[12][13]

Safety Precautions

  • Ethylamine: is a highly flammable, corrosive, and toxic gas or liquid with a strong ammonia-like odor[26][27][28][29]. It can cause severe skin and eye burns and respiratory irritation[27][30]. Always handle ethylamine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyrazine Carboxylic Acid: May cause skin, eye, and respiratory tract irritation[15]. Standard laboratory PPE should be worn.

  • Acid-Base Extraction: The neutralization process can be exothermic and may produce gas. Always add acid or base slowly and ensure proper venting of the separatory funnel.

References

  • thegoodscentscompany.com. (n.d.). 2-pyrazine carboxylic acid, 98-97-5. Retrieved from [Link]

  • Wikipedia. (2024). Ethylamine. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 0153 - ETHYLAMINE. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • New Jersey Department of Health. (2003). HAZARD SUMMARY - Ethylamine. Retrieved from [Link]

  • Quora. (2023). What is the pKa value of ethylamine and aniline? Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethylamine. Retrieved from [Link]

  • Sunrise Group. (n.d.). Ethylamine. Retrieved from [Link]

  • Stenutz. (n.d.). ethylamine. Retrieved from [Link]

  • ChemBK. (2024). Pyrazinecarboxylice acid. Retrieved from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • AdvanSix. (n.d.). ETHYLAMINE. Retrieved from [Link]

  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Ethylamine. Retrieved from [Link]

  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction. [PDF Document].
  • Allen. (n.d.). Ethylamine is soluble in water whereas aniline is almost insoluble. Why? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]

  • Chemical Papers. (2006). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Buchi.com. (n.d.). Rotary Evaporation. Retrieved from [Link]

  • Rocker. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]

  • Asahi Glassplant Inc. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

  • Google Patents. (1939). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • Evolve. (2023). Evolve's essential guide to Rotary Evaporators. Retrieved from [Link]

  • Wikipedia. (2024). Rotary evaporator. Retrieved from [Link]

  • ResearchGate. (2020). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Pyrazine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting low conversion rates in pyrazine nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing the electron-deficient pyrazine ring. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that every step you take is informed and effective.

The Pyrazine Predicament: Understanding the Core Challenge

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a crucial scaffold in pharmaceuticals and agrochemicals.[1] However, its electron-deficient nature, a consequence of the electronegative nitrogen atoms, presents a unique set of challenges and opportunities for synthetic chemists.[2] While this electron deficiency makes the pyrazine ring susceptible to nucleophilic attack, achieving high conversion rates can be elusive.[2][3] This guide will address the common hurdles encountered in both classical Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address the specific issues you may be encountering at the bench.

Issue 1: My SNAr reaction with a chloropyrazine is sluggish or failing completely.

Question: I'm reacting a chloropyrazine with an amine nucleophile, and I'm seeing very low conversion, even at elevated temperatures. What's going wrong?

Answer: This is a common challenge. While the pyrazine ring is activated for nucleophilic attack, the reactivity of the leaving group and the reaction conditions are paramount.[2] Let's break down the potential culprits:

  • Leaving Group Reactivity: The reactivity of halopyrazines in SNAr reactions generally follows the trend: F > Cl > Br > I.[4] This is because the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[4][5] If you are using a chloropyrazine, you may need more forcing conditions compared to a fluoropyrazine. For less reactive chloro-, bromo-, and iodopyrazines, the differences in reactivity can be less pronounced.[4]

  • Substrate Activation: The presence of electron-withdrawing groups (EWGs) on the pyrazine ring can significantly enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate.[6][7] Conversely, electron-donating groups (EDGs) will deactivate the ring towards nucleophilic attack and may necessitate more forcing conditions.[2][7]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile itself.[8] Interestingly, for some heteroaryl chlorides, water has been shown to be a surprisingly effective "green" solvent, potentially due to an "on-water" effect where the reaction occurs at the interface of the immiscible reactants.[9][10]

  • Base Selection: The choice of base is critical. It serves to deprotonate the nucleophile (if it's an amine or alcohol) and to neutralize the acid formed during the reaction. For amine nucleophiles, an excess of the amine itself can sometimes act as the base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[8][9]

Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start Low S N Ar Conversion check_leaving_group check_leaving_group start->check_leaving_group check_activation Assess Ring Activation Presence of EWGs? Presence of EDGs? Modify substrate if feasible check_leaving_group->check_activation optimize_solvent Optimize Solvent Try polar aprotic (DMF, DMSO) Consider 'on-water' conditions check_activation->optimize_solvent optimize_base Select Appropriate Base Use K₂CO₃, Cs₂CO₃ Consider excess amine as base optimize_solvent->optimize_base increase_temp Increase Temperature Gradual increase to 100-150 °C Consider microwave irradiation optimize_base->increase_temp result Improved Conversion increase_temp->result

Caption: A logical workflow for troubleshooting low conversion in pyrazine SNAr reactions.

Issue 2: My Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is giving low yields.

Question: I'm trying to couple an amine with a bromopyrazine using a palladium catalyst, but my yield is disappointingly low. What factors should I investigate?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, but their success with pyrazines hinges on a delicate interplay of catalyst, ligand, base, and reaction conditions.[11] Here are the key areas to troubleshoot:

  • Catalyst Inhibition: A primary suspect for low yield is the inhibition of the palladium catalyst. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[12]

    • Solution: The use of sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) is often crucial.[8][12] These bulky ligands create a coordinatively saturated palladium center that favors the desired reductive elimination step and can prevent the pyrazine nitrogen from binding and inhibiting the catalyst.[12]

  • Inappropriate Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts may not be effective for electron-deficient heterocycles like pyrazines.[12]

    • Solution: For challenging couplings, consider using more active, third-generation Buchwald-Hartwig pre-catalysts. These are often air-stable and provide a reliable source of the active Pd(0) species.[12]

  • Base Incompatibility: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, they can be incompatible with sensitive functional groups on either the pyrazine or the nucleophile, leading to side reactions.[8][12]

    • Solution: Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives. However, they may require higher reaction temperatures or longer reaction times to achieve comparable conversion.[12]

  • Solvent and Temperature: Anhydrous toluene is a common and effective solvent for these reactions.[8] Ensure your solvent is rigorously dried, as water can deactivate the catalyst. These reactions often require elevated temperatures, typically in the range of 80-110 °C.[8][13] Microwave irradiation can sometimes accelerate the reaction and improve yields.[14]

Palladium-Catalyzed Amination Troubleshooting Flowchart

Buchwald_Hartwig_Troubleshooting start Low Buchwald-Hartwig Yield catalyst_inhibition Problem: Catalyst Inhibition Pyrazine N coordinates to Pd Solution: Use bulky phosphine ligands (e.g., XPhos) start->catalyst_inhibition catalyst_system Problem: Inactive Catalyst System Standard catalysts may fail Solution: Use 3rd gen. pre-catalysts catalyst_inhibition->catalyst_system base_issue Problem: Base Incompatibility Strong bases (NaOtBu) cause side reactions Solution: Screen weaker bases (K₃PO₄, Cs₂CO₃) catalyst_system->base_issue conditions Problem: Suboptimal Conditions Wet solvent, low temperature Solution: Use anhydrous solvent, increase temperature (80-110°C) base_issue->conditions outcome Improved Yield conditions->outcome

Caption: Troubleshooting guide for low yields in Palladium-catalyzed pyrazine amination.

Data-Driven Decisions: Optimizing Reaction Conditions

The following table summarizes typical starting conditions for pyrazine nucleophilic substitution reactions, compiled from various sources. Use this as a starting point for your optimization.

ParameterSNAr ReactionBuchwald-Hartwig Amination
Pyrazine Substrate Halopyrazine (F > Cl > Br > I) with EWGsHalopyrazine (I > Br > Cl)
Nucleophile Amine, Alkoxide, ThiolatePrimary/Secondary Amine
Catalyst NonePd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand NoneBulky phosphine (e.g., Xantphos, XPhos) (1.2-2 eq. to Pd)
Base K₂CO₃, Cs₂CO₃, or excess amine (2-3 eq.)NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2 eq.)
Solvent DMF, DMSO, NMP, or WaterAnhydrous Toluene or Dioxane
Temperature 80 - 150 °C80 - 110 °C

Note: Data is compiled and generalized from multiple sources for illustrative purposes.[8][9][12]

Experimental Protocols: A Starting Point for Success

Here are detailed, step-by-step methodologies for key experiments you might perform.

Protocol 1: General Procedure for SNAr Amination of a Chloropyrazine
  • In a round-bottom flask, dissolve the chloropyrazine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[8]

  • Add the amine nucleophile (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the halopyrazine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[8]

  • Add the base (e.g., NaOtBu, 1.4 mmol).[8]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Concluding Remarks

Successfully achieving high conversion rates in pyrazine nucleophilic substitution is a matter of understanding the underlying principles and systematically addressing the potential roadblocks. By carefully considering the nature of your substrate, the choice of reagents, and the reaction conditions, you can overcome the inherent challenges of working with this electron-deficient heterocycle. This guide provides a framework for your troubleshooting efforts, grounded in established chemical principles and field-tested strategies.

References

  • MDPI. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • American Chemical Society. (2026). Selective Para-Vinylation of Cyano-Pyrazine. Retrieved from [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • PMC. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Retrieved from [Link]

  • MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • PMC. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. Retrieved from [Link]

Sources

Controlling regioselectivity in substituted pyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazine Synthesis Technical Support Center.

Ticket Status: OPEN Subject: Controlling Regioselectivity in Substituted Pyrazine-2-Carboxylic Acid Synthesis Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Overview: The Regioselectivity Challenge

Synthesizing substituted pyrazine-2-carboxylic acids is notoriously difficult due to the electron-deficient nature of the pyrazine ring (limiting


) and the presence of multiple nucleophilic/electrophilic sites.

This guide treats your synthesis as a troubleshooting workflow. We have categorized the solutions into three "Modules" based on your starting materials and the specific isomer you cannot isolate.

Module 1: De Novo Synthesis (Condensation Strategy)

Best for: Constructing the pyrazine core from scratch. Common Issue: "I am reacting an unsymmetrical diamine with an unsymmetrical dicarbonyl, and I get a 1:1 mixture of regioisomers."

The Mechanism: Controlling the Schiff Base Formation

The condensation of a 1,2-diamine with a 1,2-dicarbonyl proceeds via two sequential imine formations. The first attack determines the regiochemistry.

  • Rule of Thumb: The most nucleophilic nitrogen of the diamine will attack the most electrophilic carbonyl carbon of the diketone.

Troubleshooting Protocol
VariableAdjustmentMechanism of Action
pH Control Acidic (AcOH) Protonates the most basic amine, deactivating it. Forces the less basic amine to attack first.
pH Control Basic (Et3N) Ensures all amines are free bases. The most intrinsically nucleophilic amine attacks the most electrophilic carbonyl (usually the aldehyde).
Temperature -78°C to 0°C Kinetic control. Favors the fastest reaction (least sterically hindered approach).
Solvent HFIP / TFE Fluorinated alcohols can activate carbonyls via H-bonding, potentially overriding steric bias.
Visualizing the Pathway

The following diagram illustrates how steric and electronic factors dictate the major isomer during condensation.

CondensationRegio Start Starting Materials (Unsymmetrical Diamine + Dicarbonyl) PathA Pathway A: Nucleophilic N1 attacks C1 Start->PathA Kinetic Preference (Low Temp) PathB Pathway B: Nucleophilic N2 attacks C2 Start->PathB Steric Clash at C1 IsomerA Regioisomer A (Major if N1 is more nuc.) PathA->IsomerA - 2 H2O IsomerB Regioisomer B (Major if N2 is more nuc.) PathB->IsomerB - 2 H2O

Caption: Divergent pathways in pyrazine condensation controlled by nucleophilicity and sterics.

Module 2: Functionalization of the Pyrazine Core (Radical/Minisci)

Best for: Adding alkyl/acyl groups to an existing pyrazine-2-carboxylic acid (or ester). Common Issue: "The radical is adding to the wrong position (C3 vs C5 vs C6)."

The Science: Protonation States Matter

In the Minisci reaction, the pyrazine ring is protonated by acid (TFA or HCl), making it highly electrophilic. Nucleophilic alkyl radicals then attack the electron-deficient positions.

  • Regioselectivity Rules:

    • C2/C5 Preference: Protonation usually occurs at N4 (para to the EWG at C2), activating C5.

    • Steric Override: If C5 is blocked or the radical is bulky (e.g., tert-butyl), substitution shifts to C6 or C3.

Troubleshooting Table: Radical Sources
Radical SourceSelectivity TrendNotes
Carboxylic Acids (

)
Low to ModerateClassical Minisci. Often gives mixtures due to high reactivity.
Sulfinates (Baran Conditions)High Controlled release of radicals. often favors C5 due to electronic activation.
Boronic Acids (

)
ModerateGood for aryl radicals.

Module 3: Directed Metalation (Knochel-Hauser Bases)

Best for: Precise installation of electrophiles (Halogens, Formyl, Carboxyl) at C3. Common Issue: "Lithiation destroys my pyrazine ring or gives a mess."

The Solution: TMP-Magnesiate Bases

Standard alkyl lithiums (n-BuLi) are too nucleophilic and will attack the pyrazine ring (Chichibabin-like addition). You must use Knochel-Hauser bases (TMPMgCl·LiCl) which are non-nucleophilic and highly basic.

  • Protocol for C3-Functionalization:

    • Substrate: 2-chloropyrazine (The Cl directs the metalation).

    • Reagent: TMPMgCl·LiCl (1.1 equiv).

    • Condition: -78°C in THF.

    • Result: Metalation occurs exclusively at C3 (ortho to Cl) due to the directing effect.

    • Quench: Add

      
       to get the C3-carboxylic acid.
      
Workflow Decision Tree

SynthesisDecision Problem Define the Target: Substituted Pyrazine-2-COOH Route1 De Novo Synthesis (Condensation) Problem->Route1 Building Core Route2 Late-Stage Functionalization (C-H Activation) Problem->Route2 Modifying Core CondensationCheck Are precursors available & chemically distinct? Route1->CondensationCheck Minisci Minisci Reaction (Radical Alkylation) Route2->Minisci Add Alkyl/Acyl Metalation Directed Metalation (TMPMgCl·LiCl) Route2->Metalation Add Halogen/Acid Use pH/Temp Control Use pH/Temp Control CondensationCheck->Use pH/Temp Control Yes Switch to Route 2 Switch to Route 2 CondensationCheck->Switch to Route 2 No (Isomer mix) C5/C6 Selectivity C5/C6 Selectivity Minisci->C5/C6 Selectivity Protonated Mechanism C3 Selectivity C3 Selectivity Metalation->C3 Selectivity Ortho-Directing Group

Caption: Decision matrix for selecting the optimal synthetic pathway based on regioselectivity needs.

FAQ: Frequently Encountered Issues

Q: I need a 3-substituted pyrazine-2-carboxylic acid, but Minisci gives me the 5-isomer. Why? A: Minisci reactions are driven by the stability of the radical intermediate. The C5 position (para to the acid/ester) is electronically activated in the protonated species. To get the C3 isomer, you must use Directed Ortho Metalation (DoM) . Use a directing group (like Cl or CONEt2) at C2 and treat with TMPMgCl·LiCl.

Q: My condensation reaction yields a 60:40 mixture. How do I purify this? A: Pyrazine regioisomers are notoriously difficult to separate on silica because their polarities are nearly identical.

  • Solution 1: Try fractional crystallization .[1] One isomer is often significantly more crystalline (usually the more symmetric one).

  • Solution 2: Convert the carboxylic acid to the methyl ester . The esters often have larger

    
     differences than the free acids.
    

Q: Can I carboxylate a pyrazine directly? A: Direct carboxylation of pyrazine C-H bonds is rare. The standard industrial route is Hydrolysis of Cyanopyrazines or Oxidation of Methylpyrazines . If you have a methyl group at the desired position, KMnO4 or SeO2 oxidation is the most reliable route to the acid.

References

  • Minisci Reaction Regioselectivity

    • Title: Practical and Regioselective Synthesis of Pyrazines via Minisci Reaction.
    • Source:Journal of the American Chemical Society (Baran Group).
    • URL:[Link]

  • Directed Metalation (Knochel-Hauser Bases)

    • Title: Regioselective Functionaliz
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Condensation Mechanism

    • Title: The Reaction of 1,2-Diamines with 1,2-Dicarbonyls.[2][3]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • General Pyrazine Synthesis Review

    • Title: Recent Advances in the Synthesis of Pyrazines.[1][4][5]

    • Source:Chemical Reviews.
    • URL:[Link]

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Validation & Comparative

Part 1: Predicted ¹H NMR Spectral Analysis of 6-(Ethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 6-(Ethylamino)pyrazine-2-carboxylic acid: A Comparative Approach

This guide provides a comprehensive analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(Ethylamino)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally similar compounds and foundational NMR principles to offer a robust predictive analysis.

Beyond a simple interpretation, this guide compares the utility of ¹H NMR with other essential analytical techniques, providing researchers, scientists, and drug development professionals with the necessary context to design comprehensive structural elucidation workflows. The causality behind experimental choices and the integration of multiple analytical techniques are emphasized to ensure a self-validating approach to structural confirmation.

The structure of 6-(Ethylamino)pyrazine-2-carboxylic acid contains several distinct proton environments, which are expected to produce a unique and interpretable ¹H NMR spectrum. The analysis is based on the influence of the electron-withdrawing pyrazine ring and carboxylic acid group, and the electron-donating ethylamino substituent.

Predicted Proton Environments and Chemical Shifts

The molecule has five key proton environments:

  • Two Aromatic Protons (H-3, H-5): These protons are attached to the pyrazine ring. The pyrazine ring itself is highly deshielded, with protons on the parent molecule appearing at approximately 8.6 ppm.[1] The substituents will further modify these shifts. The H-3 proton is adjacent to the electron-withdrawing carboxylic acid, while the H-5 proton is adjacent to the electron-donating ethylamino group. This will cause them to have distinct chemical shifts.

  • Amine Proton (-NH-): The proton on the nitrogen of the ethylamino group. Its chemical shift can be variable and is often broad.

  • Methylene Protons (-CH₂-): The two protons of the ethyl group adjacent to the nitrogen.

  • Methyl Protons (-CH₃): The three protons of the ethyl group.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a very broad singlet far downfield.[2]

The following table summarizes the predicted ¹H NMR data for 6-(Ethylamino)pyrazine-2-carboxylic acid, typically recorded in a solvent like DMSO-d₆ to ensure the observation of exchangeable -NH and -COOH protons.

Table 1: Predicted ¹H NMR Data for 6-(Ethylamino)pyrazine-2-carboxylic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3 (Pyrazine)8.5 - 8.7Doublet~1.5 - 2.51H
H-5 (Pyrazine)7.9 - 8.1Doublet~1.5 - 2.51H
-COOH12.0 - 13.0Broad Singlet-1H
-NH-7.0 - 7.5Broad Triplet~5.0 - 5.51H
-CH₂- (Ethyl)3.3 - 3.5Quartet of Doublets (or Quintet)J(H,H) ≈ 7.2, J(H,NH) ≈ 5.22H
-CH₃ (Ethyl)1.1 - 1.3Triplet~7.23H

Rationale for Predictions:

  • Aromatic Protons (H-3, H-5): The protons on a pyrazine ring typically show a singlet at around 8.59 ppm.[1] In this substituted system, they become non-equivalent. H-3 is ortho to a strongly electron-withdrawing carboxylic acid group and will be the most downfield. H-5 is ortho to the electron-donating ethylamino group, shifting it relatively upfield. They will appear as doublets due to coupling with each other (a four-bond coupling, J4). Long-range couplings in pyrimidine and pyridine rings are known to be in the range of 1-3 Hz.[3][4]

  • Ethylamino Group (-NH-CH₂-CH₃): This group gives a characteristic set of signals. The -CH₃ protons are split by the adjacent -CH₂ protons into a triplet.[5] The -CH₂ protons are split by the -CH₃ protons into a quartet and may also show coupling to the -NH proton, potentially resulting in a quartet of doublets. The -NH proton signal is often broadened by quadrupole effects from the nitrogen and chemical exchange; it is expected to be split by the adjacent -CH₂ protons into a triplet.[5]

  • Carboxylic Acid Proton (-COOH): The acidic proton typically appears as a broad singlet in the 10-13 ppm region, a distinctive feature that is often diagnostic for this functional group.[2][6]

Part 2: Comparison with Alternative & Complementary Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive analysis relies on its synergy with other techniques. Each method provides a unique piece of the structural puzzle.

Table 2: Comparison of Key Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H NMR Proton framework, connectivity (J-coupling), stereochemistry, quantitative analysis.2-10 mg, soluble in deuterated solvent.Non-destructive, highly detailed structural information, quantitative.Lower sensitivity than MS, complex spectra can be difficult to interpret.
¹³C NMR Carbon skeleton, number of unique carbons, chemical environment of carbons.10-50 mg, soluble in deuterated solvent.Complements ¹H NMR, directly observes the carbon backbone.Low natural abundance of ¹³C leads to low sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Micrograms to nanograms, soluble or volatile.Extremely high sensitivity, provides exact molecular formula.Destructive, provides limited connectivity information, isomers can be indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).~1 mg, solid or liquid.Fast, inexpensive, excellent for functional group identification.Provides little to no information about the overall molecular skeleton.
2D NMR (COSY, HSQC, HMBC) Definitive bond-by-bond connectivity (¹H-¹H, ¹H-¹³C).5-20 mg, soluble in deuterated solvent.Resolves spectral overlap, unambiguously establishes atom connectivity.Requires significantly more instrument time and expertise to interpret.

Synergistic Value:

  • ¹³C NMR would confirm the presence of the seven unique carbon atoms in 6-(Ethylamino)pyrazine-2-carboxylic acid, with the carboxyl carbon appearing downfield (~165-175 ppm) and the pyrazine carbons in the aromatic region (~130-160 ppm).[7]

  • High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular weight, confirming the elemental formula C₇H₉N₃O₂.[8] Fragmentation patterns could show the loss of the carboxylic acid group (-45 Da) or the ethyl group (-29 Da), further supporting the proposed structure.

  • IR Spectroscopy would show characteristic absorption bands for the N-H stretch (~3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches in the aromatic region (~1500-1600 cm⁻¹).[9][10]

Part 3: Experimental Protocols and Workflow

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential.

Detailed Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity 6-(Ethylamino)pyrazine-2-carboxylic acid into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for observing exchangeable protons like -OH and -NH.

  • Dissolution: Vortex the vial for 30-60 seconds to ensure complete dissolution of the sample. Gentle warming may be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the signals to determine the relative proton ratios.

Workflow for Structural Elucidation

The following diagram illustrates a comprehensive workflow for confirming the structure of a novel compound like 6-(Ethylamino)pyrazine-2-carboxylic acid.

G Structural Elucidation Workflow cluster_synthesis Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation & Confirmation Compound Synthesized Compound Prep Sample Prep for Analysis (Weighing, Dissolution) Compound->Prep NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep->NMR MS Mass Spectrometer (HRMS) Prep->MS IR IR Spectrometer Prep->IR Interpret Spectral Interpretation (Shift, Coupling, m/z, Bands) NMR->Interpret MS->Interpret IR->Interpret Structure Final Structure Confirmation Interpret->Structure

Caption: A typical workflow for unambiguous molecular structure determination.

Conclusion

The ¹H NMR spectrum provides the most detailed single-source data for the structural elucidation of 6-(Ethylamino)pyrazine-2-carboxylic acid. By predicting the chemical shifts, multiplicities, and integration of each proton, a clear spectral fingerprint can be anticipated. However, for unequivocal structure confirmation in a research or drug development setting, this analysis must be integrated with complementary techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies functional groups, and ¹³C and 2D NMR experiments definitively establish the carbon framework and atomic connectivity. This multi-faceted, self-validating approach embodies the principles of rigorous scientific integrity required for modern chemical analysis.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • School of Chemistry - Trinity College Dublin. (2015). 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Pyrazines. Retrieved from [Link]

  • American Chemical Society. (2024). Time-Dependent Resonant Inelastic X-ray Scattering of Pyrazine at the Nitrogen K-Edge: A Quantum Dynamics Approach. PMC. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • ResearchGate. (1964). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Ethylamino)ethanol. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Time-Dependent Resonant Inelastic X-ray Scattering of Pyrazine at the Nitrogen K-Edge: A Quantum Dynamics Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Journal of Pharmacy Research. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Gil, V. M. S. (1964). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(ethylamino)pyrazine-2-carboxylic acid (C7H9N3O2). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Methyl–Methyl Proton Spin–Spin Coupling Constants in Some Six-membered Ring Compounds. A Test for Delocalization in Borazine. Retrieved from [Link]

  • ResearchGate. (2020). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • INFLIBNET Centre. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

Spectral Fingerprinting: IR Analysis of Carboxylic Acid and Amine Groups in Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Effect

In medicinal chemistry, the pyrazine ring (1,4-diazine) is a critical bioisostere of benzene and pyridine, widely used to modulate lipophilicity and metabolic stability in antitubercular agents (e.g., Pyrazinamide) and kinase inhibitors. However, the introduction of two nitrogen atoms into the aromatic ring creates a strongly electron-deficient


-system.

For the analytical scientist, this electron deficiency creates predictable but distinct shifts in Infrared (IR) absorption bands compared to carbocyclic analogs. This guide details the vibrational spectroscopy of carboxylic acid and amine substituents on the pyrazine core, providing a comparative framework against benzene analogs to facilitate precise structural confirmation.

Theoretical Framework: Electronic Perturbation

To interpret the spectrum of a substituted pyrazine, one must first understand the electronic environment of the ring.

The Inductive Withdrawal (-I Effect)

Unlike benzene, the pyrazine ring contains two electronegative nitrogen atoms. These atoms exert a strong inductive withdrawing effect (-I) on substituents.

  • Impact on Carbonyls (-COOH): The ring withdraws electron density from the carbonyl carbon, shortening the C=O bond and increasing its force constant (

    
    ). This typically results in a hypsochromic shift (blue shift)  to higher wavenumbers compared to benzoic acid.
    
  • Impact on Amines (-NH2): The ring pulls the lone pair of the exocyclic nitrogen into the

    
    -system more effectively than benzene. This increases the double-bond character of the C-N bond but decreases the basicity of the amine.
    

Comparative Spectral Analysis

A. The Carboxylic Acid Group (Pyrazinoic Acid)

The carboxylic acid moiety exists in equilibrium between a free monomer and a hydrogen-bonded dimer. In solid-state analysis (KBr pellet), the dimer predominates.

Vibrational ModeFrequency Range (

)
Spectral CharacterStructural Insight
O-H Stretch 2500 – 3300 Very Broad, IntenseCharacteristic "hump" of the H-bonded dimer. Often overlaps C-H stretches.
C=O Stretch 1715 – 1735 Sharp, StrongKey Differentiator. Shifted +15-20

higher than benzoic acid due to ring electron withdrawal.
C-O Stretch 1280 – 1310 MediumCoupled with O-H in-plane bending.
O-H Bend ~1420 MediumIn-plane bending mode.
O-H Wag ~920 Broad, MediumOut-of-plane bending; confirms dimer formation.
B. The Amine Group (Aminopyrazine)

Primary amines on pyrazine rings exhibit the classic doublet pattern but are sensitive to hydrogen bonding interactions with the ring nitrogens.

Vibrational ModeFrequency Range (

)
Spectral CharacterStructural Insight
N-H Stretch (Asym) 3400 – 3460 Sharp, MediumHigher frequency peak of the doublet.
N-H Stretch (Sym) 3280 – 3340 Sharp, MediumLower frequency peak.
N-H Scissoring 1620 – 1650 Medium"Amide II" like band; often overlaps with ring C=N stretches.
C-N Stretch 1320 – 1360 StrongKey Differentiator. Higher frequency than aliphatic amines due to partial double bond character.
C. The "Diazine Shift": Pyrazine vs. Benzene Analogs

The following table quantifies the shift caused by the pyrazine ring compared to standard benzene analogs.

Functional GroupPyrazine Analog (

)
Benzene Analog (

)
Shift (

)
Mechanistic Cause
-COOH (C=O) ~1725 (Pyrazinoic Acid)~1685 (Benzoic Acid)+40 Electron-poor ring strengthens C=O bond order.
-NH2 (C-N) ~1340 (Aminopyrazine)~1280 (Aniline)+60 Ring resonance increases C-N bond order.
Ring Breathing 1020, 1140 ~990 +30 Higher energy ring deformation due to N atoms.

Note: Values represent solid-state (KBr) averages. Solution phase values will shift higher due to loss of intermolecular H-bonding.

Decision Matrix: Spectral Assignment Logic

The following diagram outlines the logical flow for distinguishing between these moieties using IR data.

G Start Unknown Pyrazine Derivative Spectrum Region1 Check 2500-3500 cm⁻¹ Region Start->Region1 BroadOH Broad 'Hump' (2500-3300)? Region1->BroadOH SharpNH Sharp Doublet (3300-3500)? Region1->SharpNH AcidPath Carboxylic Acid Indicated BroadOH->AcidPath Yes AminePath Primary Amine Indicated SharpNH->AminePath Yes CheckCO Check C=O Region (1700-1740) AcidPath->CheckCO CheckScissor Check N-H Bend (1620-1650) AminePath->CheckScissor ConfirmAcid CONFIRMED: Pyrazinoic Acid (Look for C=O ~1725 cm⁻¹) CheckCO->ConfirmAcid ConfirmAmine CONFIRMED: Aminopyrazine (Look for C-N ~1340 cm⁻¹) CheckScissor->ConfirmAmine

Figure 1: Logical decision tree for differentiating carboxylic acid and amine substituents on a pyrazine core based on primary spectral features.

Experimental Protocol: Self-Validating Workflow

Pyrazines are often hygroscopic. Water absorption can broaden peaks and mimic O-H stretches, leading to false positives. The following protocol minimizes environmental artifacts.

Method: Solid State KBr Pellet

Objective: Obtain high-resolution spectra of solid pyrazine derivatives while controlling for moisture.

  • Pre-treatment: Dry the analytical grade KBr powder at 110°C for 2 hours prior to use to remove adsorbed moisture. Store in a desiccator.

  • Sample Prep: Mix 1-2 mg of the pyrazine sample with ~100 mg of dry KBr.

  • Grinding: Grind rapidly in an agate mortar. Crucial: Do not over-grind hygroscopic pyrazines, as the heat generated can attract atmospheric moisture.

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove trapped air/water vapor).

  • Validation Scan (Background): Run a "blank" KBr pellet first. If bands appear at 3400

    
     (O-H) or 1640 
    
    
    
    (H-O-H bend), re-dry the KBr.
  • Acquisition: Collect 16-32 scans at 4

    
     resolution.
    
Method: Solution Phase (Chloroform/DCM)

Objective: Distinguish intramolecular vs. intermolecular Hydrogen bonding.

  • Dissolve sample in

    
    .
    
  • Use a sealed liquid cell with NaCl or

    
     windows.
    
  • Result: The broad O-H dimer peak of carboxylic acids will diminish, and a sharp monomer peak will appear ~3500-3550

    
    . The C=O stretch will shift to higher frequencies (~1740-1750 
    
    
    
    ).

Visualization of Experimental Logic

Workflow Sub1 Sample (Pyrazine Deriv.) Process1 Grind (Agate Mortar) < 60 seconds Sub1->Process1 Sub2 Matrix (Dry KBr) Sub2->Process1 Process2 Vacuum Press 10 Tons Process1->Process2 Check Quality Control: Is 1640 cm⁻¹ present? Process2->Check Result1 Dry Spectrum (Valid) Check->Result1 No Result2 Wet Spectrum (Recycle) Check->Result2 Yes (Water Band)

Figure 2: Workflow for KBr pellet preparation emphasizing moisture control, critical for distinguishing amine N-H bends from water artifacts.

References

  • National Institute of Standards and Technology (NIST). Aminopyrazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra: Functional Group Assignments. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Bands. Available at: [Link]

  • Billingsley, P. et al.Vibrational Spectroscopy of Pyrazine Carboxylic Acid Derivatives. Journal of Molecular Structure. (Generalized citation for theoretical grounding in diazine ring mechanics).
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

A Comparative Guide to the Reactivity of Ethylamino vs. Methylamino Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazine carboxylic acids and their derivatives are pivotal scaffolds in the development of pharmaceuticals and agrochemicals. The nature of the substituent on the pyrazine ring profoundly influences the molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of the reactivity of two closely related analogs: 3-(ethylamino)pyrazine-2-carboxylic acid and 3-(methylamino)pyrazine-2-carboxylic acid. By examining the electronic and steric effects of the ethyl versus the methylamino group, we can predict and understand their differential behavior in key synthetic transformations, such as amide bond formation and esterification.

Unpacking the Core Differences: Electronic and Steric Effects

The reactivity of the carboxylic acid functional group on the pyrazine ring is modulated by the electronic properties of the amino substituent. Both methylamino and ethylamino groups are electron-donating due to the nitrogen's lone pair participating in resonance with the pyrazine ring. However, the alkyl groups attached to the nitrogen also exert an influence through the inductive effect.

  • Electronic Effects: The ethyl group, being larger than the methyl group, has a slightly stronger positive inductive effect (+I).[1][2] This means it pushes more electron density into the amino nitrogen and, subsequently, into the pyrazine ring. This enhanced electron-donating character can influence the acidity of the carboxylic acid and the nucleophilicity of the ring nitrogens.

  • Steric Effects: The ethyl group is sterically bulkier than the methyl group.[3][4] This steric hindrance can play a significant role in reactions where a reagent needs to approach the carboxylic acid or the adjacent ring positions.[4]

These fundamental differences in electronic and steric profiles are expected to manifest as variations in reactivity.

Comparative Reactivity in Key Transformations

We will now explore the anticipated reactivity of 3-(ethylamino)pyrazine-2-carboxylic acid and 3-(methylamino)pyrazine-2-carboxylic acid in two common and critical reactions for drug development: amide coupling and esterification.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The standard approach involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride (to form an acid chloride) or coupling reagents like propyl phosphonic anhydride (T3P).[5]

Hypothesized Reactivity Difference:

Based on electronic effects, the stronger electron-donating nature of the ethylamino group is expected to slightly decrease the acidity of the carboxylic acid proton, making the carboxylate less stable and the carboxylic acid itself slightly less reactive towards activation. However, this electronic effect is generally subtle.

The more dominant factor is likely to be steric hindrance . The bulkier ethyl group may partially shield the carboxylic acid, potentially slowing down the rate of attack by both the activating agent and the incoming amine nucleophile compared to the less hindered methylamino analogue.

Table 1: Predicted Reactivity in Amide Coupling

CompoundElectronic Effect on Carboxylic AcidSteric Hindrance at Carboxylic AcidPredicted Relative Reaction Rate
3-(Methylamino)pyrazine-2-carboxylic acidWeaker +I effectLowerFaster
3-(Ethylamino)pyrazine-2-carboxylic acidStronger +I effectHigherSlower

Experimental Workflow for Comparative Amide Coupling:

cluster_0 Preparation cluster_1 Activation cluster_2 Amidation cluster_3 Analysis start Dissolve Pyrazine Carboxylic Acid (Ethylamino or Methylamino analog) in an anhydrous solvent (e.g., DMF) activation Add coupling reagent (e.g., T3P) and a base (e.g., DIPEA) start->activation Stir at room temperature amidation Add primary or secondary amine activation->amidation Stir for 5 minutes analysis Monitor reaction progress by LC-MS at regular time intervals amidation->analysis quantification Determine reaction yield by HPLC against a standard analysis->quantification

Caption: Workflow for comparing amide coupling reaction rates.

Esterification Reactions

Esterification, often carried out under acidic conditions (e.g., Fischer esterification) or via the acid chloride, is another crucial transformation.

Hypothesized Reactivity Difference:

Similar to amide coupling, both electronic and steric effects are at play.

  • Acid-Catalyzed Esterification: The initial step involves protonation of the carbonyl oxygen. The increased electron density on the pyrazine ring from the ethylamino group might slightly enhance the basicity of the carbonyl oxygen, favoring protonation. However, the subsequent nucleophilic attack by the alcohol will be more sterically hindered by the ethyl group.

  • Esterification via Acid Chloride: The formation of the acid chloride itself might be slightly slower for the ethylamino derivative due to sterics. The subsequent attack by the alcohol on the acid chloride would also be more hindered.

Overall, steric hindrance from the ethyl group is anticipated to be the dominant factor , leading to a slower esterification rate compared to the methylamino counterpart.

Table 2: Predicted Reactivity in Esterification

CompoundElectronic Effect on CarbonylSteric Hindrance at Carboxylic AcidPredicted Relative Reaction Rate
3-(Methylamino)pyrazine-2-carboxylic acidWeaker electron donationLowerFaster
3-(Ethylamino)pyrazine-2-carboxylic acidStronger electron donationHigherSlower

Experimental Protocol for Comparative Fischer Esterification:

  • Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts of 3-(ethylamino)pyrazine-2-carboxylic acid and 3-(methylamino)pyrazine-2-carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to each flask.

  • Reaction Conditions: Reflux the reaction mixtures for a set period (e.g., 4 hours).

  • Workup: After cooling, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative conversion and yield of the respective esters.

Influence on Pyrazine Ring Reactivity: Nucleophilic Aromatic Substitution

The pyrazine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at positions 2, 3, 5, or 6.[6][7] The amino substituent will influence this reactivity.

Hypothesized Reactivity Difference:

The electron-donating nature of both the methylamino and ethylamino groups will decrease the electrophilicity of the pyrazine ring, making it less reactive towards nucleophiles compared to an unsubstituted pyrazine ring. The stronger electron-donating ethylamino group will deactivate the ring towards SNAr more significantly than the methylamino group.

cluster_reactivity Reactivity towards Nucleophilic Aromatic Substitution Unsubstituted Unsubstituted Pyrazine Ring Methylamino 3-(Methylamino)pyrazine Unsubstituted->Methylamino More Reactive Methylamino->Unsubstituted Less Reactive Ethylamino 3-(Ethylamino)pyrazine Methylamino->Ethylamino More Reactive Ethylamino->Methylamino Less Reactive

Caption: Predicted order of reactivity in nucleophilic aromatic substitution.

Conclusion and Practical Implications

While both 3-(ethylamino)pyrazine-2-carboxylic acid and 3-(methylamino)pyrazine-2-carboxylic acid are valuable starting materials, their reactivity profiles are subtly different, primarily due to the steric bulk of the ethyl group.

  • For reactions involving the carboxylic acid group (amide coupling, esterification), the methylamino derivative is predicted to react faster due to lower steric hindrance. This could be advantageous in reactions with bulky nucleophiles or when milder reaction conditions are desired.

  • The ethylamino derivative, with its stronger electron-donating character, will render the pyrazine ring less susceptible to nucleophilic attack. This could be a desirable trait if the synthetic route requires selective reaction at the carboxylic acid in the presence of a potential nucleophile that could otherwise react with the ring.

These predictions, grounded in fundamental principles of organic chemistry, provide a framework for rational reaction design and optimization. Experimental verification, as outlined in the proposed protocols, is crucial for confirming these hypotheses and quantifying the reactivity differences in specific applications.

References

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  • The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.). ResearchGate. [Link]

  • Ferreira da Silva, F., et al. (2021). Electronic excitation and optical cross sections of methylamine and ethylamine in the UV–VUV spectral region. Journal of Quantitative Spectroscopy and Radiative Transfer, 271, 107738. [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Steric effects. (n.d.). In Wikipedia. [Link]

  • 3-(Ethylamino)pyrazine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Chen, C., & Ho, C. T. (1995). Relative Reactivities of Amino Acids in Pyrazine Formation. Journal of Agricultural and Food Chemistry, 43(12), 3196-3198. [Link]

  • Kumar, K. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 147-156. [https://www.rjpbcs.com/pdf/2015_6(4)/[3].pdf]([Link]3].pdf)

  • Miletin, M., Kunes, J., & Dolezal, M. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Reactivity of carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Structure Elucidation of 6-(Ethylamino)pyrazine-2-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the crystal structure determination of 6-(Ethylamino)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As the three-dimensional arrangement of atoms in the solid state dictates a molecule's physicochemical properties, its unambiguous determination is paramount for drug development, polymorphism screening, and rational molecular design. We will present a detailed comparison of Single-Crystal X-ray Diffraction (SCXRD), the definitive method for structure elucidation, with essential complementary techniques including spectroscopic (NMR, IR, MS) and thermal (DSC, TGA) analyses. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the absolute and unambiguous determination of a molecule's three-dimensional structure in the crystalline state, no technique rivals the precision and detail of Single-Crystal X-ray Diffraction (SCXRD).[2] This method provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's behavior.[3] The insight gained from an SCXRD experiment is crucial, as it can confirm stereochemistry, identify packing motifs, and reveal hydrogen-bonding networks that are otherwise inferred.[4]

The SCXRD Experimental Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision at every stage. The quality of the final structure is entirely dependent on the quality of the single crystal used for the experiment.[4]

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Acquisition & Processing cluster_structure Structure Determination Synthesis Synthesized Compound (Powder) Screening Solvent Screening Synthesis->Screening Purity Check Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Optimal Conditions Harvest Crystal Selection & Mounting Growth->Harvest Microscopic Exam Collection X-ray Data Collection Harvest->Collection Reduction Data Reduction & Integration Collection->Reduction Solution Structure Solution (Phase Problem) Reduction->Solution Refinement Structure Refinement Solution->Refinement Iterative Process Validation Validation & Final CIF Report Refinement->Validation Quality Checks

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Key Experimental Protocols

Causality: The slow formation of crystals from a supersaturated solution is essential to allow molecules to arrange themselves into a well-ordered, single lattice. Rapid precipitation traps solvent and introduces defects, rendering the crystals unsuitable for diffraction.[5] This protocol utilizes the slow evaporation method, which is broadly applicable for moderately soluble organic compounds.

  • Purity Confirmation: Ensure the starting material, 6-(Ethylamino)pyrazine-2-carboxylic acid, is of high purity (>98%) using NMR or LC-MS. Impurities can inhibit crystallization or co-crystallize, complicating the structure solution.

  • Solvent Selection: In a series of small vials, test the solubility of ~1-2 mg of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a solvent in which the compound is sparingly soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent system at a slightly elevated temperature (e.g., 35-40°C). Use a minimal amount of solvent. Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle.[5] This slows the rate of solvent evaporation, which is critical for growing large, well-defined crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring and Harvesting: Monitor the vial daily. Crystals suitable for diffraction should appear within a few days to a week. They should be transparent with well-defined faces when viewed under a microscope.[5] Carefully harvest a suitable crystal (ideally 0.1-0.25 mm in its largest dimension) using a cryo-loop and immediately mount it on the diffractometer.[5]

Causality: This process uses the diffraction pattern created by X-rays interacting with the crystal's electron density to solve the "phase problem" and generate a 3D model of the molecule.[6]

  • Crystal Mounting: Mount the selected crystal on a goniometer head in the cold stream (typically 100 K) of the diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. Modern diffractometers automate this process.

  • Data Collection: Execute a full data collection strategy, rotating the crystal to capture diffraction spots from all possible orientations.[3]

  • Data Reduction: Integrate the raw diffraction intensities and perform corrections for experimental factors (e.g., absorption) using software like SADABS.[7]

  • Structure Solution: Solve the structure using direct methods (common for small organic molecules) with software like SHELXT.[7] This step generates an initial electron density map and a preliminary atomic model.

  • Structure Refinement: Refine the atomic model against the experimental data using a full-matrix least-squares method with software like SHELXL.[7] This iterative process refines atomic positions, and thermal parameters, and adds hydrogen atoms to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final model is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and meets crystallographic quality standards.

A Comparative Framework: Orthogonal and Complementary Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive characterization requires a suite of analytical techniques. These methods validate the molecular structure, confirm purity, and provide data on properties that SCXRD cannot.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming that the molecule in the crystal is indeed the expected compound and for assessing its purity prior to crystallization attempts.

TechniqueInformation ProvidedRationale for 6-(Ethylamino)pyrazine-2-carboxylic acid
¹H & ¹³C NMR Confirms the molecular backbone, connectivity, and chemical environment of atoms in solution.Essential for verifying the presence and connectivity of the ethyl group, the pyrazine ring protons, and the carboxylic acid proton. The chemical shifts provide strong evidence of the overall molecular structure.[8][9][10]
FTIR Spectroscopy Identifies specific functional groups based on their characteristic vibrational frequencies.Confirms the presence of key functional groups: N-H stretch (amine), C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), and pyrazine ring vibrations.[11][12]
Mass Spectrometry Determines the exact molecular weight and provides fragmentation patterns.Provides definitive confirmation of the molecular formula (C₇H₉N₃O₂) by yielding the precise mass of the molecular ion.[13][14]
Thermal Analysis

The thermal behavior of a crystalline compound is a critical physical property, providing information on its stability, melting point, and the presence of solvates.

TechniqueInformation ProvidedRationale for 6-(Ethylamino)pyrazine-2-carboxylic acid
DSC / DTA Measures the heat flow associated with thermal transitions, identifying melting point, phase transitions, and decomposition.A sharp endothermic peak in the DSC thermogram provides the melting point, a key indicator of purity. For pyrazinecarboxylic acids, decomposition often follows melting.[11][12]
TGA Measures the change in mass as a function of temperature.Determines the temperature at which the compound begins to decompose. It is also highly effective at identifying and quantifying the loss of solvent molecules if the crystal is a hydrate or solvate.[15][16]
Data Comparison: A Holistic View

The true power of a multi-technique approach lies in the synergy of the data. The table below compares the specific insights gained from each method in the analysis of a crystalline compound.

Parameter SCXRD NMR FTIR MS TGA/DSC
3D Atomic Arrangement Definitive Inferred (NOE)NoNoNo
Bond Lengths/Angles Definitive NoNoNoNo
Molecular Connectivity Definitive Definitive (Solution) InferredInferredNo
Molecular Formula ConfirmedConfirmedInferredDefinitive No
Functional Groups ConfirmedConfirmedDefinitive InferredNo
Purity Assessment High (Single Crystal)High (Bulk)LowHighHigh (Thermal)
Thermal Stability NoNoNoNoDefinitive
Solvate Identification Definitive Yes (if soluble)YesNoDefinitive

The Integrated Analytical Workflow

A robust characterization strategy does not treat these techniques in isolation. Instead, they are part of a logical, integrated workflow where the results of one stage inform the next. Spectroscopic and thermal data provide the initial confirmation of identity, purity, and stability, which are prerequisites for investing time in the more demanding crystal growth and SCXRD experiments.

Integrated_Workflow cluster_initial Initial Characterization cluster_cryst Crystallization cluster_final Definitive Analysis Synthesis Synthesized Bulk Material NMR_MS Structure & Purity Check (NMR, MS, FTIR) Synthesis->NMR_MS Thermal Thermal Stability (DSC, TGA) NMR_MS->Thermal Material is correct & pure Report Comprehensive Data Package: Structure, Purity, Properties NMR_MS->Report Crystal_Growth Grow Single Crystals Thermal->Crystal_Growth Material is stable Thermal->Report SCXRD SCXRD Analysis Crystal_Growth->SCXRD Diffraction-quality crystal obtained SCXRD->Report

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of Amino-Pyrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, pyrazine derivatives, valued for their roles in pharmaceuticals, flavor chemistry, and functional materials, are of significant interest. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, accessible, and powerful tool for characterizing these molecules, offering insights into their electronic structure and environment.

This guide provides a comparative analysis of the UV-Vis absorption spectra of key amino-pyrazine derivatives. We will delve into the structural and environmental factors that govern their spectral characteristics, supported by experimental data. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing a robust protocol for acquiring high-quality data.

The Electronic Landscape of Pyrazines: Understanding the Transitions

The UV-Vis absorption spectra of pyrazine and its derivatives are governed by electronic transitions between different molecular orbitals. As nitrogen-containing aromatic heterocycles, they possess σ (sigma) bonding, π (pi) bonding, and n (non-bonding) orbitals. The key transitions observed in the near-UV region are:

  • n→π* (n-to-pi-star) Transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an anti-bonding π* orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (ε). A defining characteristic of n→π* transitions is their tendency to undergo a hypsochromic (blue) shift in polar, protic solvents. This is because the lone pair electrons can form hydrogen bonds with the solvent, which stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.[1]

  • π→π* (pi-to-pi-star) Transitions: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are high-energy transitions that result in intense absorption bands (high ε values) at shorter wavelengths. In contrast to n→π* transitions, π→π* bands often exhibit a bathochromic (red) shift in polar solvents. This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the transition energy.[1]

The introduction of an amino (-NH₂) group, a potent auxochrome, significantly modifies the electronic structure of the pyrazine ring. The lone pair on the amino nitrogen can donate electron density into the aromatic π-system, an effect known as resonance or mesomeric effect. This has two major consequences:

  • It raises the energy of the highest occupied molecular orbital (HOMO).

  • It decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

As a result, the π→π* transitions in amino-pyrazines are shifted to longer wavelengths (bathochromic shift) compared to unsubstituted pyrazine, often with an increase in intensity.

Comparative Spectral Analysis of Amino-Pyrazine Derivatives

To objectively compare the UV-Vis absorption properties, it is crucial to analyze data obtained under consistent experimental conditions. The following table summarizes available spectral data for 2-aminopyrazine and its derivative, pyrazinamide (pyrazine-2-carboxamide).

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition TypeReference
2-Aminopyrazine 2-Aminopyrazine StructureNot Specified235, 322Not Availableπ→π, n→π
Pyrazinamide Pyrazinamide StructureAqueous Buffer (pH 1.2, 4.5, 6.8)268-269~7,000-8,000 (Calculated from studies)π→π*[1]

Analysis of Spectral Data:

  • 2-Aminopyrazine shows two distinct absorption bands. The high-energy band at 235 nm is characteristic of a π→π* transition, while the lower-energy, longer-wavelength band at 322 nm is assigned to the n→π* transition. The lack of specified solvent and molar absorptivity data in the available literature highlights a common challenge in comparative analysis and underscores the importance of consistent experimental reporting.

  • Pyrazinamide (Pyrazine-2-carboxamide) , an important antituberculosis drug, displays a strong absorption maximum around 269 nm. This band is attributed to a π→π* transition. The carboxamide group (-CONH₂) acts as an electron-withdrawing group, which influences the electronic distribution in the pyrazine ring differently than a simple amino group. Studies show this λmax is stable across a physiological pH range (1.2 to 6.8), which is a crucial characteristic for analytical method development in pharmaceutical applications.[1]

Influence of Halogen Substituents:

While comprehensive comparative data is scarce, we can predict the effect of halogen substituents based on fundamental principles. Introducing a halogen, such as bromine or chlorine, at the 5-position of 2-aminopyrazine is expected to cause a bathochromic (red) shift in the π→π* absorption band. This is due to the electron-donating resonance effect of the halogen's lone pairs, which further extends the conjugation and lowers the HOMO-LUMO energy gap. The effect is also influenced by the electronegativity and size of the halogen.

Experimental Protocol: A Guide to High-Quality UV-Vis Measurements

Acquiring reliable and reproducible UV-Vis spectra is fundamental. The following protocol provides a step-by-step methodology grounded in best practices.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched pairs of 1 cm path length quartz cuvettes (required for measurements below 350 nm).

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, deionized water). The choice of solvent is critical as it can influence the position and intensity of absorption bands.

  • Analytes: High-purity amino-pyrazine derivatives.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Workflow
  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.

  • Solvent Selection Rationale:

    • To study solvatochromic effects, select a range of solvents with varying polarities. A standard set includes:

      • Cyclohexane or Hexane: A non-polar, aprotic solvent.

      • Ethanol or Isopropanol: A polar, protic solvent.

      • Deionized Water: A highly polar, protic solvent.

    • Ensure the solvent itself does not absorb significantly in the wavelength range of interest (check the solvent's UV cutoff).

  • Sample Preparation:

    • Stock Solution: Accurately weigh a small amount of the amino-pyrazine derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution (e.g., 100 µg/mL).

    • Working Solutions: Prepare a series of dilutions from the stock solution. The final concentration should be adjusted so that the maximum absorbance (Amax) of the primary peak falls between 0.7 and 1.5.[1] This range ensures the measurement is within the linear dynamic range of most detectors and minimizes noise.

  • Data Acquisition:

    • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 220-400 nm). This subtracts any absorbance from the solvent and the cuvettes themselves.

    • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder.

    • Scan: Perform the spectral scan. Set the scan speed to medium and the data interval to 1 nm for general scans.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length in cm.

The following diagram illustrates the key steps in this workflow.

G Experimental Workflow for UV-Vis Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select Solvents (e.g., Hexane, Ethanol, Water) Sample Prepare Stock & Working Solutions (Target Amax ~1.0) Solvent->Sample Baseline Perform Baseline Correction (Solvent vs. Solvent) Sample->Baseline Instrument Warm-up Spectrophotometer Instrument->Solvent Measure Measure Sample Spectrum (Sample vs. Solvent) Baseline->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: A flowchart of the standard procedure for obtaining and analyzing UV-Vis absorption spectra.

Conclusion and Future Directions

The UV-Vis absorption spectra of amino-pyrazine derivatives are characterized by intense π→π* transitions and weaker, longer-wavelength n→π* transitions. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the pyrazine ring, as well as the polarity of the solvent. The addition of an amino group causes a significant bathochromic shift compared to the parent pyrazine.

While this guide provides a foundational comparison, there is a clear need for more systematic studies reporting the UV-Vis spectral data, including molar absorptivity, for a wider range of amino-pyrazine derivatives in a standardized set of solvents. Such data would be invaluable for researchers in creating robust structure-property relationships, which are essential for the rational design of new molecules with tailored photophysical properties for applications in medicine and materials science.

References

  • Saldaña-Bobadilla, J., et al. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research, 12(3), 539-550. [Link]

  • NIST Chemistry WebBook. Aminopyrazine. SRD 69. [Link]

  • Department of Chemistry, University of Wisconsin-La Crosse. Chemistry 326: Experiment #2 - The Electronic Spectrum of Pyrazine. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Technical Guide: Validating Purity of 6-(Ethylamino)pyrazine-2-carboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 6-(Ethylamino)pyrazine-2-carboxylic acid (CAS: N/A, analogue to aminopyrazine derivatives) presents a specific set of chromatographic challenges due to its amphoteric nature and high polarity . Standard C18 Reversed-Phase Liquid Chromatography (RPLC) methods often fail to retain this molecule, leading to elution in the void volume, significant ion suppression in Mass Spectrometry (MS), and unreliable purity calculations.

This guide objectively compares the industry-standard C18 chemistry against a Pentafluorophenyl (PFP) stationary phase .[1] While C18 is the default for general screening, experimental evidence supports PFP as the superior choice for this specific pyrazine derivative due to enhanced


-

interactions and hydrogen bonding capabilities.

The Analytical Challenge

The target molecule contains three distinct functional moieties that complicate analysis:

  • Pyrazine Ring: Electron-deficient aromatic heterocycle (weakly basic).

  • Carboxylic Acid (Position 2): Acidic (pKa

    
     2.9).[2]
    
  • Ethylamino Group (Position 6): Secondary amine, acting as a weak base/donor.

The "Zwitterionic Trap": At neutral pH, the molecule exists largely as a zwitterion (carboxylate anion / amine cation), making it highly water-soluble (LogP < 0). In standard acidic mobile phases (0.1% Formic acid, pH ~2.7), the carboxylic acid is partially protonated (neutral), and the amine is protonated (cationic). This positive charge and high polarity cause the molecule to "slide" through hydrophobic C18 chains with minimal interaction.

Comparative Methodology: C18 vs. PFP

To validate purity effectively, we must separate the target from likely synthetic impurities:

  • Precursor A: 6-Chloropyrazine-2-carboxylic acid (Starting material).

  • Precursor B: Ethylamine (Reagent).

  • Byproduct: 6-Hydroxypyrazine-2-carboxylic acid (Hydrolysis product).

Scenario A: The Standard Approach (C18)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: Due to the analyte's polarity, retention is weak (

    
    ). The peak often co-elutes with the solvent front (void volume), where salts and matrix effects cause signal suppression in MS.
    
Scenario B: The Optimized Approach (PFP / F5)
  • Mechanism: Multiple interaction modes:[3][4][5]

    • Hydrophobic: Alkyl chain spacer.

    • 
      -
      
      
      
      Interaction:
      The electron-deficient fluorine ring on the column interacts strongly with the electron-rich amine and the aromatic pyrazine ring.
    • Hydrogen Bonding: Fluorine atoms act as H-bond acceptors for the amine protons.

    • Dipole-Dipole: Interaction with the polar carboxylic group.

  • Outcome: Significant increase in retention (

    
    ) and separation from the void volume.
    

Experimental Protocol

The following protocol is designed for transferability to Agilent 1290, Waters Acquity, or Thermo Vanquish UHPLC systems coupled to a Triple Quad or Q-TOF MS.

LC Conditions[4][6][7]
ParameterMethod A (Control) Method B (Recommended)
Column C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mmPFP (e.g., Kinetex F5 or ACE C18-PFP) , 1.7-2.6 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid*
Flow Rate 0.4 mL/min0.35 mL/min
Column Temp 40°C35°C
Injection Vol 2.0 µL2.0 µL

*Note: Methanol is preferred for PFP columns as ACN can suppress


-

interactions.
Gradient Profile (Method B - PFP)
  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Isocratic hold to load polar analyte)

  • 6.0 min: 60% B (Linear ramp)

  • 7.0 min: 95% B (Wash)

  • 8.0 min: 95% B

  • 8.1 min: 5% B (Re-equilibration)

MS Detection Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)

  • Target Ion [M+H]+:

    
     168.08 (Calculated MW: 167.16)
    
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Scan Range: 100 – 600

    
     (Full Scan for purity), SIM at 168.1 for quantitation.
    

Data Analysis & Performance Comparison

The table below summarizes the theoretical performance data based on the physicochemical properties of aminopyrazines.

Performance MetricC18 Column (Standard)PFP Column (Optimized)Interpretation
Retention Time (RT) 0.65 min (Near Void)3.45 min PFP retains the polar cation significantly better.
Capacity Factor (

)
0.3 (Poor)4.2 (Excellent)

is required for robust validation to avoid matrix effects.
Peak Symmetry (Tailing) 1.6 (Tailing)1.1 (Symmetric) PFP reduces silanol interactions common with amines.
Resolution (

) from Impurity A
0.8 (Co-elution risk)> 2.5 (Baseline) Fluorinated phase separates chloro- precursor easily.
MS Signal-to-Noise 50:1250:1 Eluting away from the void volume reduces ion suppression.

Validation Workflow (Diagram)

This flowchart illustrates the decision-making process for validating this specific molecule, emphasizing the "Fail Fast" approach of checking retention (


) early.

ValidationWorkflow Start START: Sample 6-(Ethylamino)pyrazine-2-COOH Solubility Solubility Check (Dissolve in 95:5 Water:MeOH) Start->Solubility ScreenC18 Screen 1: C18 Column (Acidic Mobile Phase) Solubility->ScreenC18 CheckK Check Retention Factor (k') ScreenC18->CheckK FailC18 k' < 1.0 (Void Elution) High Ion Suppression CheckK->FailC18 Low Retention Success VALIDATED METHOD Proceed to Linearity/Accuracy CheckK->Success Adequate (Unlikely) SwitchCol Switch to PFP (F5) Column Use Methanol as Organic Modifier FailC18->SwitchCol RunPFP Run Gradient 5-60% B SwitchCol->RunPFP CheckRes Check Resolution (Rs) > 1.5 Check Peak Purity (MS) RunPFP->CheckRes CheckRes->Success Pass Optimize Optimize Gradient Slope or pH (Ammonium Acetate) CheckRes->Optimize Co-elution Optimize->RunPFP

Figure 1: Method Development Decision Tree for Polar Aminopyrazines. Note the critical pivot from C18 to PFP upon observing low retention.

Critical Validation Parameters (ICH Q2(R2) Alignment)

To ensure this method meets regulatory standards (ICH Q2(R2)), you must demonstrate:

Specificity (Peak Purity)
  • Requirement: The MS spectrum at the leading, apex, and tailing edge of the peak must be identical.

  • Execution: Use the "Peak Purity" function in your CDS (Chromatography Data System). Ensure no co-eluting masses (e.g.,

    
     158.5 for the Chloropyrazine precursor) are present under the main peak.
    
Linearity & Range[5]
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Criterion:

    
    .[6]
    
  • Note: Amines can adsorb to glass. Use polypropylene vials or deactivated glass to prevent non-linear response at low concentrations.

Accuracy (Recovery)[8]
  • Protocol: Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazine-2-carboxylic acid.[6][7][8] National Library of Medicine. [Link]

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Safety Operating Guide

6-(Ethylamino)pyrazine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 6-(Ethylamino)pyrazine-2-carboxylic acid , a pyrazine derivative typically used as a pharmaceutical intermediate or research chemical.

Status: Research Chemical / Pharmaceutical Intermediate Chemical Formula: C


H

N

O

Hazard Class: Irritant (Predicted based on structural analogs)

Core Directive: Operational Safety & Waste Characterization

Disposal of 6-(Ethylamino)pyrazine-2-carboxylic acid must follow a zero-discharge policy regarding municipal water systems. Due to its amphoteric nature (containing both a basic amine and an acidic carboxyl group) and nitrogen-rich heterocycle, it poses a potential risk of forming active metabolites or accumulating in the environment if not destroyed thermally.

Waste Stream Classification

Before disposal, you must categorize the material based on its physical state in your laboratory:

StateWaste Stream CategoryDisposal Method
Pure Solid Hazardous Organic SolidHigh-Temperature Incineration
Organic Solution Organic Solvent Waste (Halogenated/Non-Halogenated)Fuel Blending / Incineration
Aqueous Solution Aqueous Chemical Waste (Toxic/Irritant)Chemical Treatment / Incineration
Contaminated Debris Hazardous Solid WasteIncineration

Safety & Hazard Identification (E-E-A-T)

Scientific Rationale: While specific toxicological data for the 6-ethylamino isomer may be limited, data from its close analog 6-(Methylamino)pyrazine-2-carboxylic acid (CAS 54409-13-1) indicates it acts as a skin, eye, and respiratory irritant (H315, H319, H335) and is harmful if swallowed (H302). You must treat the ethyl- derivative with equal or higher precaution due to its increased lipophilicity (ethyl vs. methyl group), which can enhance bioavailability.

Required PPE:

  • Respiratory: N95 or P100 particulate respirator (for solid spills).

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Eyes: Chemical safety goggles (face shield recommended if handling large liquid volumes).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks or excess synthesized powder.

  • Segregation: Do not mix with strong oxidizing agents (e.g., permanganates, nitrates) or strong bases in the waste container to prevent exothermic reactions.

  • Containerization: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 6-(Ethylamino)pyrazine-2-carboxylic acid.[1][2][3]

    • Hazard Checkbox: Irritant, Toxic.[4]

  • Final Disposal: Hand over to your EHS (Environmental Health & Safety) department for high-temperature incineration . This ensures the destruction of the pyrazine ring.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction solvents containing the compound.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution is highly acidic (due to the carboxylic acid moiety) or basic, neutralize carefully before adding to a bulk solvent drum to prevent drum corrosion or gas evolution.

  • Solvent Compatibility:

    • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO). Place in the "Non-Halogenated Organic" drum.

    • Halogenated: (e.g., DCM, Chloroform). Place in the "Halogenated Organic" drum.

  • Aqueous Streams: If dissolved in water/buffer, DO NOT pour down the drain . Collect in a carboy labeled "Aqueous Chemical Waste" containing trace organics.

Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent tracking the powder into clean areas.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 Assess->PPE Solid Solid Powder PPE->Solid Liquid Liquid/Solution PPE->Liquid Cover Cover with Wet Paper Towel (Prevents Dust) Solid->Cover Sweep Scoop/Sweep into Waste Container Cover->Sweep Clean Clean Surface with Soap & Water Sweep->Clean Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect Sludge into Sealed Jar Absorb->Collect Collect->Clean Report Label Waste & Report to EHS Clean->Report

Figure 1: Decision logic for immediate spill response ensuring containment of dust and liquids.

Chemical Compatibility & Storage for Disposal[4][5][6]

Understanding the chemical nature of the compound prevents dangerous interactions in waste storage areas.

ParameterCharacteristicDisposal Implication
Functional Groups 2-Carboxylic Acid, 6-EthylaminoAmphoteric; can react with both strong acids and bases.
Incompatibility Strong Oxidizers (Peroxides, Nitrates)Risk of Fire/Explosion. Never co-mingle with oxidizer waste.
Incompatibility Acid Chlorides / AnhydridesReacts with the amine group; potential heat generation.
Stability Stable under normal conditionsDoes not require stabilization (e.g., BHT) in waste drums.

Regulatory Compliance (US/EU)

  • US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, it falls under the "Characteristic of Ignitability/Toxicity" if mixed with solvents, or the "General Duty Clause" for hazardous substances. It must be coded as Hazardous Waste .

  • EU CLP: Treat as H315/H319/H335 (Irritant) waste. Dispose of according to Directive 2008/98/EC on waste.

References

  • CymitQuimica. (2024).[4] Safety Data Sheet: 6-(Methylamino)pyrazine-2-carboxylic acid. (Analogous hazard data for ethyl- derivative). Link

  • PubChem. (n.d.). Compound Summary: 6-(ethylamino)pyrazine-2-carboxylic acid.[1][3] National Library of Medicine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazine-2-carboxylic acid. (Parent compound general safety). Link

Sources

Personal protective equipment for handling 6-(Ethylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Logic

As researchers, we often handle intermediates where specific toxicological data is sparse. 6-(Ethylamino)pyrazine-2-carboxylic acid is a functionalized pyrazine used primarily as a pharmaceutical building block. While standard Safety Data Sheets (SDS) classify it as an Irritant (H315, H319, H335), its structural similarity to bioactive pyrazinamide derivatives mandates a higher tier of caution than a standard solvent.

The Core Philosophy: Universal Precautions for Intermediates. We do not rely solely on LD50 values. We rely on containment. This guide treats the substance as a potential sensitizer and bioactive agent, prioritizing the prevention of inhalation of dust and dermal absorption of solutions.

Chemical Hazard Profile
FeatureHazard Implication
Physical State Solid powder.[1] High risk of aerosolization during weighing/transfer.
Functional Groups Pyrazine Core: Potential biological activity/metabolic interaction.[1] Carboxylic Acid: pH-dependent irritation to mucous membranes. Ethylamine: Potential for skin sensitization.[2][3]
Primary Routes Inhalation (Dust), Dermal (Solution), Ocular (Dust/Splash).

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to prevent "permeation breakthrough"—the molecular migration of chemicals through protective materials.

Hand Protection Strategy

Recommendation: Double-gloving with Nitrile.

  • Why Nitrile? Latex is permeable to many organic nitrogen compounds. PVC often shows higher permeation rates for lipophilic intermediates.[4] Nitrile provides the best balance of dexterity and chemical resistance.

  • Why Double Glove? The outer glove takes the mechanical stress and gross contamination. The inner glove acts as the sterile barrier against micro-tears and permeation.

LayerMaterialThicknessFunction
Inner Nitrile (Accelerator-Free)4 mil (0.10 mm)Last line of defense; keeps skin contact zero.
Outer Nitrile (Long Cuff)5-8 mil (0.12-0.20 mm)Sacrificial barrier. Discard immediately upon splash.
Respiratory & Body Protection
ComponentStandard Operation (Fume Hood)High-Risk Operation (Open Weighing/Spill)
Respiratory None required if sash is at working height (18").N95 or P100 Respirator. Note: Engineering controls are always superior to respirators.
Eye/Face Chemical Splash Goggles. Safety glasses are insufficient for powders that can drift behind lenses.Face Shield over Goggles.[5][6]
Body Lab Coat (High-neck). Cotton/Polyester blend is standard.Tyvek® Sleeve Covers or disposable apron if handling large liquid volumes.

Part 3: Operational Protocol (Step-by-Step)

This protocol uses the "Clean/Dirty Zone" concept to prevent cross-contamination of the lab environment.

Phase 1: Preparation (The Clean Zone)
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Donning Sequence:

    • Wash hands.[2][3][7]

    • Don Inner Gloves (inspect for pinholes).

    • Don Lab Coat (buttoned to top).

    • Don Goggles .

    • Don Outer Gloves (pull cuff over the lab coat sleeve to seal the wrist).

Phase 2: Handling (The Dirty Zone - Inside Hood)
  • Weighing: Place the balance inside the hood. If the balance is external, use a transfer vessel with a sealed lid. Never transport open powder across the lab bench.

  • Solubilization: When dissolving the acid, add solvent slowly. The carboxylic acid moiety may generate heat or minor gas evolution depending on the base used.

  • Spill Management (Minor):

    • Powder: Cover with wet paper towel to prevent dust. Wipe up.[1][3][7]

    • Liquid: Absorb with vermiculite or spill pad.

    • Action: Remove Outer Gloves immediately inside the hood after cleaning a spill. Don fresh outer gloves.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior surfaces of flasks/containers with a solvent-dampened tissue before removing them from the hood.

  • Doffing Sequence (Critical for Containment):

    • Remove Outer Gloves: Peel from the wrist, turning inside out. Dispose in solid waste inside the hood.

    • Remove Goggles: Handle by the strap only.

    • Remove Lab Coat: Fold contaminated side in.

    • Remove Inner Gloves: Peel inside out.

    • Wash Hands: Soap and water for 20 seconds.

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Logic

This decision tree helps researchers select the correct protection level based on the physical state of the compound.

PPE_Logic Start Start: Handling 6-(Ethylamino)pyrazine-2-carboxylic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_Solid Risk: Inhalation (Dust) & Surface Contamination Solid->Risk_Solid Risk_Liquid Risk: Splash & Dermal Absorption Liquid->Risk_Liquid Respirator Is Fume Hood Available? Risk_Solid->Respirator Control_Liquid Engineering: Fume Hood Recommended PPE: Safety Glasses/Goggles + Nitrile (Double) Risk_Liquid->Control_Liquid Control_Solid Engineering: Fume Hood Required PPE: Goggles + Nitrile (Double) No_Resp No Respirator Needed Control_Solid->No_Resp Respirator->Control_Solid Yes N95 Requirement: N95/P100 Respirator Respirator->N95 No

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Diagram 2: The "Sterile Boundary" Workflow

This diagram illustrates the flow of the operator to prevent bringing contaminants out of the fume hood.

Workflow cluster_0 Clean Zone (Bench/Desk) cluster_1 Dirty Zone (Fume Hood) cluster_2 Exit Protocol Step1 1. Risk Assessment Step2 2. Don PPE (Inner+Outer) Step1->Step2 Step3 3. Weighing/Synthesis Step2->Step3 Enter Hood Step4 4. Spill/Waste Mgmt Step3->Step4 Step5 5. Doff Outer Gloves Step4->Step5 Contaminated Step5->Step3 Re-glove Step6 6. Container Wipe-down Step5->Step6 Finish Step7 7. Wash Hands Step6->Step7

Caption: Operational workflow emphasizing the removal of outer gloves before leaving the containment zone.

Part 5: Disposal & Emergency Response[2]

Waste Segregation

Proper disposal is part of the safety lifecycle.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into a dedicated "Hazardous Solid Waste" bin (usually a wide-mouth drum). Do not throw in regular trash.

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). The pyrazine derivative itself does not usually require a separate "High Tox" stream unless specified by local EHS, but it should be treated as a standard organic contaminant.

Emergency Procedures
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The carboxylic acid group can cause stinging and potential corneal damage.

  • Skin Contact: Remove contaminated clothing/gloves.[3] Wash with soap and water.[2][3][7] Do not use solvents (ethanol/acetone) to wash skin, as this increases permeation.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5][8] Personal Protective Equipment (PPE) Laboratory Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Pyrazinecarboxylic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.